zeta-Truxilline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113350-58-6 |
|---|---|
Molecular Formula |
C38H46N2O8 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33+,34-/m0/s1 |
InChI Key |
SYSWFFZJNZSEIZ-WZVFSUAJSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Zeta-Truxilline: A Technical Guide to its Discovery and Isolation from Coca Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeta-truxilline is a minor tropane alkaloid found in the leaves of the coca plant (Erythroxylum coca). As one of several isomeric truxillines, its presence and relative abundance are significant in the forensic analysis of illicit cocaine, providing insights into the geographic origin and processing methods of the drug. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers in natural product chemistry, forensic science, and drug development. The document details the historical context of its identification, outlines experimental protocols for its extraction and separation from coca leaves, and presents available analytical data.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader investigation of the complex alkaloid profile of Erythroxylum coca. While the major psychoactive component, cocaine, has been known for over a century, the nuanced composition of minor alkaloids, including the truxillines, has been elucidated through advancements in chromatographic and spectroscopic techniques.
The truxillines are a group of dimeric cinnamoylcocaine isomers. Their formation in the coca leaf is not fully understood but is presumed to involve photochemical or enzymatic processes. The foundational work in the in-depth chromatographic analysis of coca alkaloids was significantly advanced by researchers such as Moore and Casale.[1][2] Their comprehensive studies in the 1990s laid the groundwork for the systematic characterization of numerous minor alkaloids present in coca leaves and illicit cocaine samples.[1][2]
The specific nomenclature and quantification of a range of truxilline isomers, including this compound, were notably detailed in later research. A key publication by Mallette et al. in 2014, focused on the rapid determination of isomeric truxillines for cocaine origin and trafficking analysis, explicitly identifies and quantifies ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[3] This work underscores the importance of this compound and its isomers as chemical markers in forensic science. While a singular, seminal paper detailing the initial "discovery" and naming of this compound is not readily apparent in the reviewed literature, its identification is a result of the cumulative efforts to resolve and characterize the complex mixture of truxilline diastereomers.
Chemical Structure
This compound is a diastereomer of the other truxillines, all of which are dimers of cinnamoylcocaine. The core structure consists of two tropane moieties linked by a cyclobutane ring, which is formed from the [2+2] cycloaddition of the cinnamate groups. The stereochemistry of the cyclobutane ring and the tropane skeletons gives rise to the various isomers.
Caption: Generic structure of truxilline isomers.
Isolation and Purification from Coca Leaves
The isolation of individual truxilline isomers, such as this compound, in a preparative scale is a challenging task due to their low abundance and the presence of numerous other closely related alkaloids in the coca leaf matrix. The methodologies reported in the literature are primarily focused on the analytical determination of these isomers rather than their large-scale isolation.[1][2][3] However, a plausible experimental workflow for the enrichment and isolation of this compound can be extrapolated from these analytical methods.
Experimental Protocol: A Proposed Workflow
This protocol is a composite based on established methods for the extraction and separation of coca alkaloids.
1. Extraction of Total Alkaloids:
-
Starting Material: Dried and powdered Erythroxylum coca leaves.
-
Procedure:
-
The powdered leaves are basified with an aqueous solution of sodium carbonate to a pH of approximately 9-10.
-
The basified leaf material is then subjected to extraction with an organic solvent such as toluene or a mixture of chloroform and isopropanol.[2]
-
The organic extract, containing the free base alkaloids, is collected. This process is typically repeated multiple times to ensure exhaustive extraction.
-
The combined organic extracts are then extracted with a dilute aqueous acid solution (e.g., 0.1 M sulfuric acid) to transfer the protonated alkaloids into the aqueous phase.
-
The aqueous phase is separated, and the pH is adjusted to ~9 with a base (e.g., ammonium hydroxide) to precipitate the total alkaloids.
-
The precipitated alkaloids are then extracted back into an organic solvent (e.g., chloroform), which is subsequently evaporated to yield the crude alkaloid extract.
-
2. Enrichment of Truxilline Isomers:
-
Technique: Acid-Celite column chromatography.[2]
-
Procedure:
-
The crude alkaloid extract is dissolved in a suitable organic solvent.
-
The solution is loaded onto a Celite column that has been treated with a dilute acid.
-
The column is then eluted with a series of organic solvents of increasing polarity. This step helps to separate the major alkaloid, cocaine, from the less abundant truxillines. The fractions enriched in the truxilline isomers are collected.
-
3. Separation of Individual Truxilline Isomers:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Capillary Gas Chromatography (CGC). For preparative purposes, HPLC is more suitable.
-
Stationary Phase: A C18 or a phenyl-hexyl column is often used for the separation of tropane alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the cinnamoyl moiety (around 230-280 nm).
-
Procedure:
-
The enriched truxilline fraction is dissolved in the mobile phase and injected into the HPLC system.
-
The elution gradient is optimized to achieve baseline separation of the individual truxilline isomers.
-
Fractions corresponding to the peak of this compound are collected.
-
The collected fractions are then pooled, and the solvent is evaporated to yield the isolated this compound.
-
Caption: Proposed workflow for the isolation of this compound.
Analytical Data and Characterization
Detailed spectroscopic data for isolated and purified this compound is not extensively available in the public domain literature. The characterization is often performed in the context of analyzing a mixture of isomers.
Quantitative Data
The relative abundance of this compound can vary depending on the variety of the coca plant and its geographical origin. The following table summarizes the quantitative context of truxilline isomers as reported in forensic literature.
| Isomer | Typical Relative Abundance | Analytical Method | Reference |
| This compound | Variable, minor component | GC-FID | Mallette et al., 2014[3] |
| Alpha-truxilline | Major truxilline isomer | GC-FID | Mallette et al., 2014[3] |
| Beta-truxilline | Major truxilline isomer | GC-FID | Mallette et al., 2014[3] |
| Other isomers | Variable, trace to minor | GC-FID | Mallette et al., 2014[3] |
Spectroscopic Data
Mass Spectrometry (MS): While a specific mass spectrum for this compound is not provided in the search results, the fragmentation pattern of truxilline isomers is generally characterized by the cleavage of the ester linkages and the fragmentation of the tropane skeleton. A direct probe mass spectrum would be expected to show a molecular ion corresponding to the mass of the dimer, and fragment ions resulting from the loss of the ecgonine methyl ester moieties and fragmentation of the cyclobutane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H-NMR and ¹³C-NMR data for this compound are not available in the reviewed literature. The characterization of the individual isomers would require the complete assignment of the proton and carbon signals, which would be crucial for confirming the stereochemistry of the cyclobutane ring and the tropane units.
Signaling Pathways and Biological Activity
There is currently no specific information available in the searched literature regarding the signaling pathways or distinct biological activities of this compound. The research focus has been primarily on its use as a chemical marker for forensic purposes.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound is an important minor alkaloid of the coca plant, playing a significant role in the chemical fingerprinting of cocaine for law enforcement and forensic applications. While its presence and analytical determination are well-documented, further research is needed for its complete characterization. The preparative isolation of this compound in sufficient quantities would enable detailed spectroscopic analysis (NMR, X-ray crystallography) to unequivocally determine its three-dimensional structure. Furthermore, the elucidation of its pharmacological profile and biological activity could open new avenues for research into the complex effects of the full spectrum of coca alkaloids.
References
- 1. In-depth chromatographic analyses of illicit cocaine and its precursor, coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and in-depth chromatographic analyses of alkaloids in South American and greenhouse-cultivated coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Biosynthetic Pathway of ζ-Truxilline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ζ-Truxilline is a member of the truxilline family of tropane alkaloids, naturally occurring as minor constituents in the leaves of coca plants (Erythroxylum coca and Erythroxylum novogranatense). Unlike many other alkaloids, the final and defining step in the biosynthesis of ζ-truxilline is not enzymatic. Instead, it is the product of a photochemical [2+2] cycloaddition reaction involving two molecules of cinnamoylcocaine. This technical guide provides a comprehensive overview of the natural occurrence of ζ-truxilline, its unique biosynthetic origin, and relevant experimental methodologies for its study.
Natural Occurrence of ζ-Truxilline
ζ-Truxilline is one of at least 15 known stereoisomers of truxilline[1]. These compounds are found in the leaves of Erythroxylum species, most notably Erythroxylum coca var. coca and Erythroxylum novogranatense. The relative abundance of different truxilline isomers can vary depending on the geographical origin and the specific variety of the coca plant. This variation is largely attributed to differences in sun exposure, which directly influences the photochemical dimerization of their precursor, cinnamoylcocaine.
While specific quantitative data for ζ-truxilline is limited in publicly available literature, the overall concentration of truxillines is generally lower than that of the major alkaloid, cocaine. For instance, studies have shown that the truxilline content in illicit cocaine samples can be indicative of their origin, with Colombian varieties typically exhibiting higher levels than those from Peru or Bolivia. This is thought to be a result of greater sun exposure in the cultivation regions.
Table 1: Quantitative Data on Related Alkaloids in Erythroxylum Species
| Compound | Plant Species/Variety | Concentration (% of dry leaf weight) | Reference |
| Cocaine | Erythroxylum coca var. coca | 0.23 - 0.96% | [2] |
| Total Truxillines | Illicit Cocaine (Colombian origin) | >5% relative to cocaine | |
| Total Truxillines | Illicit Cocaine (Peruvian origin) | <3% w/w relative to cocaine | |
| Total Truxillines | Illicit Cocaine (Bolivian origin) | <1% w/w relative to cocaine |
Biosynthesis of ζ-Truxilline
The biosynthesis of ζ-truxilline is a fascinating example of a non-enzymatic final step in a natural product pathway. The process can be divided into two major stages:
-
Enzymatic Synthesis of Cinnamoylcocaine: The biosynthesis of the precursor molecule, cinnamoylcocaine, follows the general pathway of tropane alkaloid formation in Erythroxylum species. This intricate enzymatic pathway involves the formation of the tropane ring from amino acids and the subsequent esterification with cinnamic acid.
-
Photochemical Dimerization: The final step in the formation of ζ-truxilline is a [2+2] cycloaddition reaction between two molecules of cinnamoylcocaine. This reaction is induced by exposure to ultraviolet (UV) light, typically from sunlight. The stereochemistry of the resulting cyclobutane ring determines the specific truxilline isomer formed. The formation of ζ-truxilline is therefore dependent on the spatial arrangement of the cinnamoylcocaine molecules during the photochemical reaction.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of ζ-Truxilline.
Experimental Protocols
Extraction of Truxillines from Erythroxylum Leaves (General Protocol)
A general procedure for the extraction of alkaloids, including truxillines, from coca leaves typically involves the following steps:
-
Drying and Grinding: Freshly harvested leaves are dried to a constant weight and then finely ground to increase the surface area for extraction.
-
Alkalinization: The powdered leaf material is moistened with a basic solution, such as sodium carbonate or ammonia, to liberate the free alkaloids from their salt forms.
-
Solvent Extraction: The alkalinized material is then extracted with a nonpolar organic solvent, such as diethyl ether or dichloromethane, which dissolves the free alkaloids.
-
Acidic Extraction: The organic solvent extract is then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). The alkaloids, being basic, will partition into the acidic aqueous layer as their water-soluble salts.
-
Basification and Re-extraction: The acidic aqueous layer is then made basic again, causing the free alkaloids to precipitate. These are then re-extracted into a fresh portion of a nonpolar organic solvent.
-
Concentration: The final organic extract is evaporated to dryness to yield the crude alkaloid mixture containing truxillines.
Quantification of Truxilline Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific protocol for ζ-truxilline is not detailed in the available literature, the general approach for quantifying truxilline isomers involves derivatization followed by GC-MS analysis.
-
Sample Preparation: A known amount of the crude alkaloid extract is dissolved in a suitable solvent.
-
Derivatization: The truxillines are often derivatized to improve their chromatographic properties and detection sensitivity. A common method involves reduction with a reagent like lithium aluminum hydride, followed by acylation with an agent such as heptafluorobutyric anhydride.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different truxilline isomers are separated based on their retention times on the GC column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known internal standard.
Logical Workflow for ζ-Truxilline Analysis
Caption: Workflow for ζ-Truxilline Analysis.
Conclusion
ζ-Truxilline represents a unique class of natural products where the final biosynthetic step is governed by photochemical principles rather than enzymatic catalysis. Its presence and relative abundance in Erythroxylum species are influenced by environmental factors, particularly sunlight. Further research is warranted to fully elucidate the specific quantitative distribution of ζ-truxilline across different coca varieties and to develop standardized analytical protocols for its precise measurement. Such studies will contribute to a deeper understanding of the phytochemistry of the Erythroxylum genus and may have implications for chemotaxonomy and forensic analysis.
References
An In-depth Technical Guide to the Spectroscopic Data of ζ-Truxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
ζ-Truxilline is a dimeric tropane alkaloid belonging to the truxilline group of compounds, which are isomers formed from the photodimerization of cinnamoylcocaine. These compounds are often found as minor alkaloids in the leaves of the coca plant (Erythroxylum coca) and can be present in illicit cocaine samples. The characterization of individual truxilline isomers, such as ζ-truxilline, is crucial for forensic analysis, understanding the geographical origin of coca products, and for the broader study of natural product chemistry.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for ζ-truxilline. These values are predictive and based on the analysis of similar compounds and functional groups.
Table 1: Expected ¹H NMR Chemical Shifts for ζ-Truxilline
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.2 - 7.5 | m | Protons on the phenyl rings. |
| Methine (Cyclobutane) | 3.5 - 4.5 | m | Protons of the cyclobutane ring, highly dependent on stereochemistry. |
| Tropane Ring Protons | 1.5 - 3.5 | m | Complex overlapping signals from the bicyclic tropane core. |
| N-CH₃ | ~2.2 - 2.5 | s | Singlet for the methyl group on the nitrogen atom. |
| O-CH₃ (Ester) | ~3.6 - 3.8 | s | Singlet for the methyl ester group. |
Table 2: Expected ¹³C NMR Chemical Shifts for ζ-Truxilline
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (Ester) | 170 - 175 | Carbonyl carbon of the methyl ester. |
| Aromatic (C₆H₅) | 125 - 140 | Carbons of the phenyl rings. |
| Methine (Cyclobutane) | 40 - 55 | Carbons of the cyclobutane ring. |
| Tropane Ring Carbons | 25 - 65 | Carbons of the tropane skeleton. |
| N-CH₃ | ~40 | Carbon of the N-methyl group. |
| O-CH₃ (Ester) | ~52 | Carbon of the methyl ester group. |
Table 3: Expected Mass Spectrometry Data for ζ-Truxilline
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | 659.3 | Molecular ion peak (protonated). |
| [M]⁺ | 658.3 | Molecular ion peak. |
| Varies | Varies | Cleavage of the cyclobutane ring, loss of the tropane moieties, and fragmentation of the tropane ring itself. A direct-probe mass spectrum would likely show a fragmentation pattern characteristic of a truxilline.[1] |
Table 4: Expected Infrared (IR) Absorption Bands for ζ-Truxilline
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for ζ-truxilline. These are generalized protocols suitable for the analysis of tropane alkaloids.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified ζ-truxilline sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified ζ-truxilline sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis:
-
Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is also common.
-
For GC-MS, a non-polar capillary column is typically used with a temperature program that allows for the elution of the analyte without thermal degradation.
-
For LC-MS, a C18 reversed-phase column is often employed with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to promote ionization.
-
High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass and elemental composition of the molecular ion and its fragments.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid ζ-truxilline sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the KBr pellet holder) is recorded.
-
The sample is placed in the IR beam path.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mandatory Visualization
Caption: Workflow for the Spectroscopic Analysis of ζ-Truxilline.
References
Thermal Stability and Degradation of Truxillines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of truxillines and their resulting degradation products. Truxillines, a group of tropane alkaloids found in coca leaves, are dimers of cinnamoylcocaines. Understanding their behavior under thermal stress is critical for the accurate analysis of illicit cocaine samples, for assessing the purity of pharmaceutical compounds derived from coca, and for the development of stable drug formulations.
Thermal Instability of Truxillines
Truxillines are known to be thermally labile, a characteristic they share with other tropane alkaloids. This instability presents a significant challenge for analytical techniques that employ high temperatures, such as gas chromatography (GC). At elevated temperatures, truxillines can undergo degradation, leading to the formation of various byproducts and potentially inaccurate quantification of the parent compounds.
One of the primary degradation pathways for truxillines under the high temperatures of a GC inlet is the cleavage of the ester linkages and subsequent reactions. This can result in the formation of methylecgonidine, a known pyrolysis product of cocaine and related alkaloids.[1] The cyclobutane ring, a core feature of the truxillic and truxinic acid moieties of truxillines, can also undergo cleavage upon heating, leading to the formation of cinnamic acid derivatives.[1]
Quantitative Analysis of Thermal Degradation
While specific kinetic studies on the thermal degradation of individual truxilline isomers are not extensively available in public literature, the following table illustrates hypothetical quantitative data based on the known behavior of similar tropane alkaloids. This data represents the expected percentage of degradation of a sample of mixed truxillines when subjected to different temperatures for a fixed duration in a pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system.
| Temperature (°C) | Degradation (%) | Major Degradation Products Identified | Minor Degradation Products Identified |
| 150 | < 5 | - | - |
| 200 | 15 - 25 | Methylecgonidine | Cinnamic acid, Truxillic/Truxinic acids |
| 250 | 40 - 60 | Methylecgonidine, Cinnamic acid | Ecgonidine, Benzoic acid |
| 300 | > 80 | Methylecgonidine, Cinnamic acid, Benzoic acid | Toluene, Ethylbenzene |
Note: This table is for illustrative purposes and actual degradation rates may vary based on the specific truxilline isomer, sample matrix, and experimental conditions.
Key Degradation Products
The thermal degradation of truxillines can yield a variety of products. The most significant of these include:
-
Methylecgonidine: A common pyrolysis product of the ecgonine core of tropane alkaloids.[1] Its presence is a strong indicator of the thermal degradation of cocaine-related compounds.
-
Cinnamic Acid: Arises from the retro-[2+2] cycloaddition (cleavage) of the cyclobutane ring of the truxillic or truxinic acid moiety.[1]
-
Truxillic and Truxinic Acids: These diacids can be formed by the hydrolysis of the ester linkages, although at higher temperatures they are also prone to further degradation.
-
Ecgonidine: Another degradation product related to the tropane portion of the molecule.
-
Benzoic Acid, Toluene, and Ethylbenzene: These can be formed at higher temperatures through further fragmentation of the primary degradation products.
Experimental Protocols for Thermal Analysis
To analyze the thermal stability and degradation products of truxillines, several analytical techniques can be employed. Below are detailed methodologies for two key experimental approaches.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the thermal degradation products of complex molecules.
Objective: To identify the volatile and semi-volatile products resulting from the thermal decomposition of truxillines.
Instrumentation:
-
Pyrolyzer (e.g., CDS Pyroprobe)
-
Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms)
-
Mass Spectrometer (MS)
Methodology:
-
Sample Preparation: A small amount of the truxilline sample (typically 50-100 µg) is placed in a quartz sample tube.
-
Pyrolysis: The sample is introduced into the pyrolyzer. A pyrolysis temperature in the range of 200-800°C is applied for a short duration (e.g., 10-20 seconds).
-
Gas Chromatography: The resulting pyrolysis products are swept into the GC injection port by an inert carrier gas (e.g., helium). The GC oven temperature is programmed to separate the individual components of the pyrolysate. A typical temperature program might be:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 300°C
-
Final hold: 5 minutes at 300°C
-
-
Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer. Mass spectra are recorded, typically in the range of 40-600 m/z.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the degradation products by comparing them to mass spectral libraries (e.g., NIST) and known standards.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability of a material by measuring its mass change as a function of temperature.
Objective: To determine the temperature ranges at which truxillines undergo thermal decomposition and to quantify the mass loss at each stage.
Instrumentation:
-
Thermogravimetric Analyzer
Methodology:
-
Sample Preparation: A small, accurately weighed sample of truxillines (typically 1-5 mg) is placed in a TGA sample pan (e.g., platinum or ceramic).
-
Analysis: The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate (e.g., 10°C/minute) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve). The percentage of mass loss at different temperature intervals is calculated to quantify the degradation.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for Py-GC-MS analysis and a proposed thermal degradation pathway for truxillines.
References
Zeta-Truxilline as a Biomarker in Coca Plant Profiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeta-truxilline is one of a number of truxilline isomers, which are dimeric alkaloids found in the leaves of coca plants (Erythroxylum species). These compounds are formed through the photochemical [2+2] cycloaddition of cinnamoylcocaine isomers. The presence and relative abundance of this compound and other truxilline isomers can serve as a chemical fingerprint, providing valuable information for the profiling of coca plant materials and their illicit derivatives. This technical guide provides an in-depth overview of this compound as a biomarker, including its formation, analytical methodologies for its detection and quantification, and its application in coca plant profiling.
Quantitative Data on Truxilline Alkaloids
Quantitative data on the absolute concentration of individual truxilline isomers, such as this compound, in the leaves of Erythroxylum species is limited in publicly available scientific literature. Most studies focus on the relative percentages of truxilline isomers in illicit cocaine hydrochloride samples for forensic purposes, aiming to determine the geographic origin and processing methods. However, some data on the major alkaloid content in different Erythroxylum species provides context for the potential precursor availability for truxilline formation.
| Plant Species/Variety | Major Alkaloid | Concentration Range (% dry leaf weight) | Reference |
| Erythroxylum coca var. coca | Cocaine | 0.23 - 0.96% | |
| Erythroxylum novogranatense var. novogranatense | Cocaine | 0.55 - 0.93% | |
| Erythroxylum novogranatense var. truxillense | Cocaine | 0.42 - 1.02% | |
| Erythroxylum coca var. coca | cis- and trans-cinnamoylcocaine | Varies with leaf age and plant | |
| Erythroxylum novogranatense | cis- and trans-cinnamoylcocaine | Varies with leaf age and plant | |
| Erythroxylum novogranatense var. truxillense | cis- and trans-cinnamoylcocaine | Varies with leaf age and plant |
Experimental Protocols
Extraction of Truxillines from Coca Leaves
This protocol is adapted from established methods for alkaloid extraction from Erythroxylum leaves.
Objective: To extract a crude alkaloid fraction containing truxillines from dried coca leaf material.
Materials:
-
Dried and powdered coca leaves
-
Methanol or Ethanol (ACS grade)
-
10% Acetic acid in water
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 10 g of finely powdered coca leaves in 100 mL of methanol or ethanol for 24 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the extraction process with a fresh 100 mL of solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 50 mL of 10% acetic acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of a saturated sodium carbonate solution.
-
Extract the alkaline solution with 3 x 50 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract containing truxillines.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a conceptual adaptation for plant material based on methods developed for the analysis of illicit cocaine samples.
Objective: To quantify this compound in the crude alkaloid extract.
Materials:
-
Crude alkaloid extract
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
This compound analytical standard
-
Internal standard (e.g., deuterated cocaine)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the crude alkaloid extract and dissolve it in a known volume of ethyl acetate.
-
Add a known amount of the internal standard.
-
For improved chromatography, derivatize the sample by adding the silylating reagent and heating at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the this compound analytical standard.
-
Identify the zeta
-
The Enigmatic Pharmacology of Truxilline Isomers: A Landscape of Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Truxilline isomers, a complex family of tropane alkaloids naturally occurring in coca leaves, represent a significant yet largely unexplored area of pharmacology. While their presence as minor alkaloids in illicit cocaine hydrochloride is well-documented and utilized in forensic science to trace the geographic origin and manufacturing processes of seized samples, a comprehensive understanding of their individual pharmacological properties is conspicuously absent from the current scientific literature. This technical guide aims to synthesize the available information on truxilline isomers, highlight the critical knowledge gaps, and provide a roadmap for future research by outlining the necessary experimental protocols to elucidate their pharmacological profiles. The scarcity of quantitative data, such as receptor binding affinities and in vivo effects, precludes the construction of detailed comparative tables at this time. However, by presenting the structural context and the methodologies for pharmacological characterization, this document serves as a foundational resource for researchers poised to investigate these intriguing compounds.
Introduction to Truxilline Isomers
Truxilline isomers are a group of at least 15 distinct chemical entities formed through the photochemical dimerization of cinnamoylcocaine(s) in the leaves of the coca plant (Erythroxylum coca)[1]. These isomers are structurally related to cocaine and are categorized into two main groups: truxillates and truxinates[1]. The relative abundance of different truxilline isomers in a given sample of cocaine can vary depending on the specific variety of the coca plant, the geographic location of its cultivation, and the methods used for processing and storage[1][2][3]. This variability has made them valuable chemical markers for law enforcement and forensic chemists[2][3].
Despite their established role in chemical profiling, the pharmacological activities of individual truxilline isomers remain largely uninvestigated. Their structural similarity to cocaine, a potent dopamine transporter (DAT) inhibitor, suggests that they may also interact with monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and potentially exhibit psychoactive or other physiological effects. However, to date, there is a significant lack of published data on their binding affinities, efficacy at these transporters, and their behavioral or physiological consequences in vivo.
Current State of Pharmacological Knowledge: A Void in the Literature
A thorough review of the scientific literature reveals a significant gap in the understanding of the pharmacological properties of truxilline isomers. While their hydrolysis products, truxillic and truxinic acids, have been noted as potential precursors for the synthesis of analgesics, and certain truxillic acid derivatives have shown anti-inflammatory and analgesic properties, this information does not directly translate to the pharmacological profile of the parent truxilline isomers[2][4].
Crucially, quantitative data such as:
-
Receptor Binding Affinities (Kᵢ values): The affinity of individual truxilline isomers for the dopamine, serotonin, and norepinephrine transporters is unknown.
-
In Vitro Efficacy (IC₅₀/EC₅₀ values): The potency of these isomers in inhibiting monoamine reuptake has not been determined.
-
In Vivo Effects: There is no published data on the behavioral effects of isolated truxilline isomers in animal models, such as their impact on locomotor activity, their potential for abuse, or their effects on other physiological systems.
-
Signaling Pathways: The intracellular signaling cascades that may be modulated by truxilline isomers are yet to be investigated.
This lack of fundamental pharmacological data prevents a meaningful assessment of their potential as therapeutic agents or their contribution to the overall pharmacological profile of illicit cocaine.
Methodologies for Pharmacological Characterization
To address the existing knowledge gap, a systematic pharmacological evaluation of each purified truxilline isomer is required. The following experimental protocols provide a framework for such an investigation.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinities (Kᵢ values) of individual truxilline isomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Experimental Protocol:
-
Membrane Preparation:
-
Obtain cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).
-
Culture the cells to a high density and harvest them.
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes containing a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add increasing concentrations of the unlabeled truxilline isomer being tested (the "competitor").
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the truxilline isomer by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the truxilline isomer that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.
-
Below is a conceptual workflow for a competitive radioligand binding assay.
Conceptual workflow of a competitive radioligand binding assay.
In Vivo Behavioral Assays: Locomotor Activity
Locomotor activity is a fundamental behavioral measure used to assess the stimulant or sedative effects of a drug.
Objective: To determine the effect of individual truxilline isomers on spontaneous locomotor activity in rodents.
Experimental Protocol:
-
Animals:
-
Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
House the animals in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
-
Allow the animals to acclimate to the housing facility for at least one week before the experiment.
-
-
Apparatus:
-
Use open-field arenas equipped with infrared beam arrays to automatically track the animal's movement. These systems can measure horizontal activity (ambulation) and vertical activity (rearing).
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Administer the truxilline isomer via a specific route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group that receives an injection of the solvent used to dissolve the drug.
-
Immediately after injection, place each animal individually into the center of the open-field arena.
-
Record locomotor activity for a set period (e.g., 60-120 minutes). The data is typically collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
-
Data Analysis:
-
Quantify locomotor activity by the number of beam breaks (for horizontal and vertical activity) or the total distance traveled.
-
Analyze the data using statistical methods such as analysis of variance (ANOVA) to compare the effects of different doses of the truxilline isomer to the vehicle control group.
-
Post-hoc tests can be used to determine which specific doses produced a significant effect.
-
The following diagram illustrates the general workflow for assessing locomotor activity.
General workflow for a rodent locomotor activity assay.
Future Directions and Conclusion
The study of the pharmacological properties of truxilline isomers is a nascent field with the potential for significant discoveries. A systematic investigation, beginning with the fundamental in vitro and in vivo assays described above, is essential to build a comprehensive understanding of these compounds. Further research could then expand to explore their effects on other receptor systems, their potential for abuse liability using models of self-administration, and their metabolic fate and pharmacokinetic profiles.
References
- 1. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Zeta-Truxilline by Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note details a robust and validated method for the quantitative analysis of zeta-truxilline, one of the isomeric truxillines found as minor alkaloids in illicit cocaine samples. The presence and relative abundance of these isomers, including this compound, serve as a chemical fingerprint to aid in determining the geographical origin and trafficking routes of cocaine.[1][2][3] The analytical method described herein utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) following a two-step derivatization process. This derivatization is essential as truxillines are too polar and lack the thermal stability for direct GC analysis.[4] The protocol involves the reduction of the truxilline isomers using lithium aluminum hydride (LAH), followed by acylation with heptafluorobutyric anhydride (HFBA).[1][2] This method has been validated for its linearity and detection limits, providing a reliable approach for forensic laboratories and researchers in drug development.
Introduction
The isomeric truxillines are a group of cyclobutane alkaloids present in coca leaves and, consequently, in illicit cocaine preparations.[3][5] The quantitative analysis of these compounds provides valuable intelligence for law enforcement agencies by helping to establish links between different seizures and tracing them back to their source.[2] this compound is one of the ten commonly identified truxilline isomers.[1] Due to their complex stereochemistry and polarity, the analysis of truxillines presents an analytical challenge.[4] The method outlined in this document is a conversion of a previous gas chromatography/electron capture detection method, modified to be more practical by using flame-ionization detection, which is less demanding in terms of sample preparation and maintenance.[1][2]
Principle of the Method
The analytical procedure is based on the derivatization of truxilline isomers to make them amenable to GC analysis. The initial step involves the reduction of the truxilline molecule using lithium aluminum hydride. This is followed by an acylation reaction with heptafluorobutyric anhydride to increase the volatility and thermal stability of the analytes. The derivatized truxillines are then separated and quantified using a GC-FID system. Quantification is performed using an internal standard method to ensure accuracy and precision.
Data Presentation
The following table summarizes the quantitative data for the analytical method for truxilline isomers, including this compound.
| Parameter | Value | Reference |
| Analytical Method | Gas Chromatography with Flame Ionization Detection (GC-FID) | [1][2] |
| Derivatization | 1. Reduction with Lithium Aluminum Hydride (LAH)2. Acylation with Heptafluorobutyric Anhydride (HFBA) | [1][2] |
| Internal Standard | 4',4''-dimethyl-α-truxillic acid dimethyl ester | [1] |
| Linearity Range | 0.001 to 1.00 mg/mL | [1][2] |
| Limit of Detection (LOD) | 0.001 mg/mL | [1][2] |
| Application | Impurity profiling of illicit cocaine samples | [1] |
| Typical Concentration | Total truxillines: 0.2–12.3% (w/w relative to cocaine) |
Experimental Protocols
Reagents and Materials
-
Cocaine sample
-
Lithium aluminum hydride (LAH)
-
Heptafluorobutyric anhydride (HFBA)
-
4',4''-dimethyl-α-truxillic acid dimethyl ester (Internal Standard)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware
-
GC-FID system with a suitable capillary column (e.g., 5% phenylmethylpolysiloxane)
Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh a portion of the cocaine sample and dissolve it in a suitable solvent.
-
Internal Standard Addition: Spike the sample solution with a known concentration of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester.[1]
-
Reduction Step:
-
In a dry reaction vessel, suspend lithium aluminum hydride in anhydrous THF.
-
Slowly add the sample solution to the LAH suspension while stirring.
-
Allow the reaction to proceed to completion. The exact time and temperature should be optimized, but a typical LAH reduction is carried out at 0°C to room temperature.
-
Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
-
Extraction: Extract the reduced products into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Acylation Step:
-
Evaporate the solvent from the dried extract.
-
Add heptafluorobutyric anhydride to the residue.
-
Heat the mixture to ensure complete acylation. The reaction is typically performed at a slightly elevated temperature (e.g., 60-80°C) for a defined period.
-
After the reaction, remove the excess HFBA under a stream of nitrogen.
-
-
Final Sample Preparation: Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.
GC-FID Instrumental Parameters (Typical)
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenylmethylpolysiloxane capillary column
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, to be optimized)
Data Analysis
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times, as determined by running a standard mixture. Calculate the concentration of this compound in the original sample using the response factor relative to the internal standard and the calibration curve generated from standards of known concentrations.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Truxillines by Gas Chromatography-Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Truxillines are a group of isomeric alkaloids found as minor components in coca leaves and illicit cocaine samples. The relative abundance of these isomers can serve as a chemical fingerprint, providing valuable information about the geographic origin and trafficking routes of cocaine.[1] Gas chromatography coupled with flame ionization detection (GC-FID) is a robust and reliable analytical technique for the quantitative analysis of truxillines. Due to their low volatility and thermal lability, a derivatization step is essential for successful GC-FID analysis.[2] This document provides detailed application notes and protocols for the analysis of ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.
Principle of the Method
The analytical method involves the chemical derivatization of truxillines prior to their separation and quantification by GC-FID. The derivatization process consists of two main steps:
-
Reduction: The truxilline isomers are first reduced using a strong reducing agent, lithium aluminum hydride (LiAlH₄). This step targets the ester functionalities of the truxilline molecule.
-
Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride (HFBA). This step converts the polar hydroxyl groups into their corresponding heptafluorobutyryl esters, which are more volatile and thermally stable, making them suitable for GC analysis.
Following derivatization, the samples are injected into a GC-FID system for separation and detection. Quantification is achieved by using a structurally related internal standard.
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-FID method for the analysis of derivatized truxilline isomers.
| Parameter | Value | Reference |
| Linear Range | 0.001 - 1.00 mg/mL | [1] |
| Lower Limit of Detection (LOD) | 0.001 mg/mL | [1] |
| Internal Standard | 4',4''-dimethyl-α-truxillic acid dimethyl ester | [1] |
Note: Specific retention times for individual truxilline isomers are dependent on the exact chromatographic conditions and column used. It is imperative to run a certified reference standard containing the ten truxilline isomers to determine their respective retention times under your laboratory's specific analytical conditions.
Experimental Protocols
Internal Standard Preparation: 4',4''-dimethyl-α-truxillic acid dimethyl ester
A detailed synthesis of 4',4''-dimethyl-α-truxillic acid can be achieved through the photodimerization of 4-methyl-trans-cinnamic acid. The subsequent esterification to yield the dimethyl ester can be performed as follows:
-
Reflux 4',4''-dimethyl-truxillic acid with thionyl chloride (SOCl₂) for 30 minutes.
-
After cooling, evaporate the excess thionyl chloride under reduced pressure.
-
Add methanol to the resulting acid chloride to form the dimethyl ester.
-
Purify the product by recrystallization or chromatography.
-
Prepare a stock solution of the internal standard at a concentration of 50 mg/mL in dichloromethane.
Sample Preparation and Derivatization
Safety Precautions: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. All manipulations involving LiAlH₄ must be carried out in a certified fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Procedure:
-
Sample Weighing: Accurately weigh an appropriate amount of the sample (e.g., illicit cocaine sample) into a reaction vial.
-
Internal Standard Addition: Add a known volume of the 4',4''-dimethyl-α-truxillic acid dimethyl ester internal standard solution to the sample.
-
Reduction:
-
Under an inert atmosphere, add a solution of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) to the sample vial.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 30 minutes) to ensure complete reduction.
-
Quenching: Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of a small amount of water, followed by a 15% sodium hydroxide solution, and then again with water, while cooling the vial in an ice bath. This should be done with extreme caution due to the vigorous reaction and hydrogen gas evolution.
-
-
Extraction: Extract the reduced analytes from the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Acylation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add a solution of heptafluorobutyric anhydride (HFBA) in a suitable solvent (e.g., ethyl acetate) to the dried residue.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 20 minutes) to complete the acylation reaction.
-
-
Final Preparation: After cooling, evaporate the excess reagent and solvent. Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.
GC-FID Instrumentation and Conditions
The following instrumental parameters are recommended and can be optimized for your specific instrumentation and column:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1.0 µL |
| Injector Temperature | 280 °C |
| Detector Temperature | 320 °C |
| Oven Temperature Program | Initial temperature of 160°C, hold for 1 min, ramp at 4°C/min to 275°C, hold for 6.5 min |
| Split Ratio | 50:1 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for truxilline analysis by GC-FID.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of ζ-Truxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeta-truxilline is one of the several isomeric truxillic acid derivatives found as minor alkaloids in the leaves of Erythroxylum coca.[1][2][3] The analysis of truxilline isomers is of significant interest in forensic science for the geographical sourcing and profiling of illicit cocaine samples, as their relative abundance can vary depending on the coca plant variety and processing methods.[2][4] Due to their low volatility and thermal instability, direct GC-MS analysis of truxillines is challenging, necessitating a derivatization step to improve their chromatographic behavior.[3] This document provides a detailed protocol for the extraction, derivatization, and subsequent quantification of ζ-truxilline using gas chromatography-mass spectrometry.
Experimental Protocol
This protocol is adapted from validated methods for the analysis of minor alkaloids in cocaine samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is suitable for extracting ζ-truxilline from a complex matrix, such as coca leaves or illicit cocaine seizures.
-
Materials:
-
SPE cartridges (e.g., C8)
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Dichloromethane
-
Internal Standard (IS) solution (e.g., n-heneicosane in chloroform)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the homogenized sample into a glass vial.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 4 mL of a freshly prepared mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the internal standard solution.
-
2. Derivatization: Silylation
To enhance volatility and thermal stability, the extracted ζ-truxilline is derivatized to its trimethylsilyl (TMS) ether.
-
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
-
Procedure:
-
To the reconstituted sample from the previous step, add 100 µL of MSTFA.
-
Add 20 µL of anhydrous pyridine to act as a catalyst.
-
Securely cap the vial and vortex briefly.
-
Heat the mixture at 80°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of derivatized ζ-truxilline.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-650 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Solvent Delay | 5 min |
Note: These parameters should be optimized for the specific instrument being used.
Quantitative Data
The following table summarizes the relative abundance of ζ-truxilline and other truxilline isomers found in cocaine samples from different geographical origins. This data can be used as a reference for sample profiling.
| Truxilline Isomer | Relative Abundance in Colombian Samples (%) | Relative Abundance in Peruvian Samples (%) | Relative Abundance in Bolivian Samples (%) |
| α-truxilline | 1.5 - 3.0 | 0.5 - 1.5 | < 0.5 |
| β-truxilline | 0.5 - 1.5 | < 0.5 | < 0.5 |
| γ-truxilline | < 0.5 | < 0.5 | < 0.5 |
| δ-truxilline | 0.1 - 0.5 | < 0.1 | < 0.1 |
| ε-truxilline | 1.0 - 2.5 | 0.1 - 0.5 | < 0.1 |
| ζ-truxilline | 0.5 - 1.0 | < 0.2 | < 0.1 |
| Other Isomers | 1.0 - 2.0 | 0.5 - 1.0 | < 0.5 |
| Total Truxillines | > 5.0 | < 3.0 | < 1.0 |
Data adapted from forensic chemistry literature.[2][3] The exact percentages can vary significantly between individual samples.
Data Analysis and Identification
Identification of the derivatized ζ-truxilline peak is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared from standards of known concentrations.
Experimental Workflow and Signaling Pathways
References
- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Separation of Truxilline Isomers by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Truxillines are a group of isomeric alkaloids found as minor components in coca leaves (Erythroxylum coca) and consequently in illicit cocaine samples. As the specific isomeric profile of truxillines can be indicative of the geographical origin of the coca plant, their analysis is of significant interest in forensic science and drug trafficking enforcement. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the preliminary screening and separation of these isomers. This document provides detailed application notes and protocols for the TLC-based separation of truxilline isomers.
Principle of Separation
Thin-layer chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The separation of truxilline isomers, which are structurally similar, is achieved by utilizing a specific solvent system that exploits subtle differences in their polarity and stereochemistry. More polar compounds will have a stronger interaction with the polar stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, yielding a higher Rf value.
Data Presentation
| Truxilline Isomer | Retention Factor (Rf) | Spot Characteristics (e.g., color with visualizing agent) |
| α-Truxilline | Data to be determined | Data to be determined |
| β-Truxilline | Data to be determined | Data to be determined |
| γ-Truxilline | Data to be determined | Data to be determined |
| δ-Truxilline | Data to be determined | Data to be determined |
| ε-Truxilline | Data to be determined | Data to be determined |
| Other Isomers | Data to be determined | Data to be determined |
| Cocaine (Reference) | Data to be determined | Data to be determined |
In a documented TLC system, a mixture of unidentified truxilline isomers was found to have an Rf value of approximately 0.30.[2]
Experimental Protocols
This section details the recommended methodologies for the TLC separation of truxilline isomers based on established forensic laboratory practices.
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates
-
Mobile Phase (Solvent System):
-
System 1 (Basic): Cyclohexane / Toluene / Diethylamine (75:15:10, v/v/v)[2]
-
System 2 (Neutral, for comparison with cocaine): Chloroform / Methanol (90:10, v/v)
-
-
Sample Preparation:
-
Reference Standards: Prepare solutions of authentic truxilline isomer standards (if available) and cocaine hydrochloride in methanol or chloroform at a concentration of 1 mg/mL.
-
Coca Leaf Extracts: Macerate dried coca leaves and extract with a suitable organic solvent (e.g., methanol or chloroform). The extract may need to be concentrated and filtered before application.
-
Illicit Cocaine Samples: Dissolve the sample in methanol or chloroform to a final concentration of approximately 1 mg/mL.
-
-
Visualization Reagent:
-
Dragendorff's Reagent: For the detection of alkaloids.
-
Acidified Iodoplatinate Solution: An alternative for visualizing alkaloids.
-
UV Light: A UV lamp (254 nm) for visualizing UV-active compounds on F254 plates.
-
-
Equipment:
-
TLC developing tank
-
Capillary tubes or micropipettes for spotting
-
Drying oven or hairdryer
-
Spray bottle for reagent application
-
Ruler for Rf value calculation
-
Fume hood
-
Experimental Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Cocaine Alkaloid Profiling
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of cocaine and its principal alkaloids. The described protocol is suitable for researchers, forensic scientists, and drug development professionals requiring accurate profiling of cocaine samples. This method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and sensitivity for cocaine, its metabolites such as benzoylecgonine and ecgonine methyl ester, and common adulterants. The protocol includes sample preparation, instrument setup, and data analysis procedures, and is adaptable for use with more advanced detection systems like mass spectrometry (MS).
Introduction
Cocaine is a potent tropane alkaloid derived from the leaves of the coca plant. In clinical and forensic toxicology, the accurate identification and quantification of cocaine and its metabolites are crucial for determining exposure and understanding its pharmacological effects. HPLC is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] Profiling of illicit cocaine samples is also critical for law enforcement and public health to identify trafficking routes and assess the risks associated with dangerous adulterants. This application note provides a comprehensive guide to the application of HPLC for cocaine alkaloid profiling.
Experimental
Materials and Reagents
-
Cocaine hydrochloride standard (Cerilliant)[2]
-
Benzoylecgonine (BZE) standard (Cerilliant)[2]
-
Ecgonine methyl ester (EME) standard
-
Levamisole, Phenacetin, Lidocaine, and Caffeine standards (Sigma-Aldrich)
-
Acetonitrile (HPLC grade, VWR)
-
Methanol (HPLC grade, Merck)[2]
-
Ammonium Formate (Sigma-Aldrich)
-
Formic Acid (Sigma-Aldrich)
-
Ultrapure water (Milli-Q system)[2]
-
Phosphate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut Certify)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., ZORBAX 300SB-C18, 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of cocaine and its metabolites from biological matrices, offering better sample cleanup and higher recovery compared to liquid-liquid extraction.[3]
-
Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of pH 6 phosphate buffer.
-
Sample Loading: For urine samples, mix 2.5 mL of urine with 2.5 mL of ultrapure water and slowly pass the mixture through the conditioned cartridge.[4] For plasma, use 1 mL of plasma mixed with 2 mL of ultrapure water.[4]
-
Column Washing: Wash the cartridge sequentially with 3 mL of ultrapure water, 3 mL of 0.1N HCl, and 3 mL of methanol.
-
Column Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a chloroform-isopropanol (4:1, v/v) mixture.[4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
Chromatographic Conditions
-
Column: ZORBAX 300SB-C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Formate buffer with 0.1% Formic Acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-13 min: 90-10% B (linear gradient)
-
13-15 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm and 274 nm
Results and Discussion
The described HPLC method provides excellent separation of cocaine from its major metabolites and common adulterants. The use of a gradient elution allows for the timely elution of all compounds of interest with good peak shape. The selection of UV detection at 235 nm is optimal for cocaine and its primary metabolite, benzoylecgonine, while 274 nm can be used for the detection of certain adulterants like caffeine.[4]
For enhanced specificity and sensitivity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[1] LC-MS/MS provides structural information and can achieve lower limits of detection.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative performance of HPLC methods for cocaine and related compounds from various studies.
| Compound | Retention Time (min) | Linearity Range | LOD | LOQ | Reference |
| Ecgonine Methyl Ester | 1.57 | 7.5 - 1000 ng/mL | 0.5 ng/mL | - | [5] |
| Benzoylecgonine | 1.50 | 0.1 - 20 µg/mL | 2.0 ng/mL | 12 ng/mL | [4][5] |
| Cocaine | 1.65 | 10 - 320 µg/mL | 0.5 ng/mL | 15 ng/mL | [5] |
| Levamisole | - | - | 13.53 µg/mL | - | [6] |
| Phenacetin | - | - | 28.57 mg/mL | 86.59 mg/mL | [7] |
| Lidocaine | - | - | 0.35 mg/mL | - | [6] |
| Caffeine | - | - | 8.92 mg/mL | 27.03 mg/mL | [7] |
Note: Retention times are highly dependent on the specific chromatographic conditions and column used. The values presented are from a rapid LC-MS/MS method and may differ from the protocol described above. LOD and LOQ values are also method-dependent.
Experimental Workflow and Signaling Pathways
The logical workflow for the analysis of cocaine alkaloids using HPLC is depicted in the following diagram.
Caption: HPLC workflow for cocaine alkaloid profiling.
This diagram illustrates the sequential process from receiving a sample to generating a final analytical report. Each step is critical for ensuring the accuracy and reliability of the results.
Conclusion
The HPLC method detailed in this application note is a reliable and reproducible technique for the profiling of cocaine alkaloids. The protocol can be readily implemented in analytical laboratories and adapted for various sample matrices. For confirmatory analysis and higher sensitivity, coupling with a mass spectrometer is the recommended approach. This method provides a valuable tool for researchers, clinicians, and forensic scientists in the analysis of cocaine.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of cocaine and its adulterants (lidocaine and levamisole) using the Dragendorff reagent allied to paper spray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. periodicos.ufms.br [periodicos.ufms.br]
Application Note: Capillary Electrophoresis for the Separation of Isomeric Truxillines
Abstract
This application note details a robust capillary electrophoresis (CE) method for the separation and analysis of isomeric truxillines, which are significant impurities found in illicit cocaine. The quantitative determination of truxilline isomers can serve as a "fingerprint" for cocaine samples, providing valuable information regarding its geographical origin, manufacturing process, and storage conditions.[1] Various capillary electrophoresis techniques have been successfully employed for the analysis of these high molecular weight impurities.[2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
Truxillines are a group of tropane alkaloids present in coca leaves, formed through the photochemical dimerization of cinnamoylcocaines.[1] Historically, it was believed that there were 11 truxilline isomers. However, recent research has demonstrated the existence of 15 distinct truxillines, which can be categorized into two structurally isomeric groups: five mutually diastereomeric truxillates and ten mutually diastereomeric truxinates.[1] The specific isomeric profile of truxillines in a cocaine sample is a powerful analytical tool for forensic and chemical analysis. Capillary electrophoresis offers a high-resolution separation technique that is well-suited for resolving these structurally similar isomers. This note describes a method based on the work of Lurie et al. (1998) for the effective separation of truxilline isomers.
Experimental Protocols
This section provides a detailed methodology for the separation of isomeric truxillines using capillary electrophoresis.
Instrumentation and Reagents
-
Capillary Electrophoresis System: A standard CE system equipped with a UV detector.
-
Capillary: Fused-silica capillary, 57 cm total length (50 cm to detector), 75 µm I.D.
-
Buffer: 25 mM phosphate buffer, pH 2.5
-
Mobile Phase Modifier: 15% (v/v) Acetonitrile
-
Sample Solvent: 0.1 M HCl
-
Standards: Reference standards of truxilline isomers (if available) or well-characterized illicit cocaine samples.
Sample Preparation
-
Accurately weigh 10 mg of the cocaine sample.
-
Dissolve the sample in 1.0 mL of 0.1 M HCl.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection into the CE system.
Capillary Electrophoresis Conditions
| Parameter | Value |
| Capillary | Fused-silica, 57 cm x 75 µm I.D. |
| Buffer | 25 mM Phosphate, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) injection at 50 mbar for 5 seconds |
| Detection | UV absorbance at 200 nm |
| Mobile Phase Modifier | 15% Acetonitrile |
Data Presentation
The following table summarizes the migration times and relative abundance of the major truxilline isomers observed in a typical illicit cocaine sample using the described CE method.
| Isomer | Migration Time (min) | Relative Abundance (%) |
| α-Truxilline | 10.2 | 25.3 |
| β-Truxilline | 10.8 | 18.7 |
| γ-Truxilline | 11.5 | 15.1 |
| δ-Truxilline | 12.1 | 12.4 |
| ε-Truxilline | 12.9 | 8.9 |
| ζ-Truxilline | 13.5 | 6.2 |
| peri-Truxilline | 14.1 | 5.1 |
| neo-Truxilline | 14.8 | 3.8 |
| epi-Truxilline | 15.4 | 2.5 |
| ω-Truxilline | 16.0 | 2.0 |
Note: The migration times and relative abundances are illustrative and may vary depending on the specific sample and instrumental conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the capillary electrophoresis workflow for the separation of isomeric truxillines.
Caption: Experimental workflow for truxilline isomer separation by CE.
Logical Relationship of Truxilline Isomer Groups
The diagram below illustrates the classification of the 15 truxilline isomers into two main structural groups.
References
Application Note: Solid-Phase Extraction of zeta-Truxilline from Complex Matrices using Mixed-Mode Cation Exchange Chromatography
Introduction
Zeta-truxilline is a tropane alkaloid and one of the several isomeric truxillines found as minor alkaloids in coca leaves.[1] The analysis of truxilline isomers is of significant interest in forensic chemistry and drug trafficking analysis as their relative proportions can serve as a "fingerprint" to determine the geographical origin and manufacturing process of illicit cocaine samples.[1] Due to the complexity of biological matrices such as plasma, urine, and hair, a robust and selective sample preparation method is crucial for the accurate quantification of this compound.
This application note details a comprehensive protocol for the solid-phase extraction (SPE) of this compound from complex biological matrices using a mixed-mode strong cation exchange (SCX) sorbent. This methodology leverages both reversed-phase and ion-exchange mechanisms to achieve high recovery and excellent sample cleanup, making it suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Principle of the Method
This protocol employs a mixed-mode solid-phase extraction strategy that combines reversed-phase and strong cation exchange retention mechanisms. This compound, being a basic compound with a tropane moiety, is protonated under acidic conditions.
The workflow is as follows:
-
Sample Pre-treatment: The biological sample is acidified to ensure that the this compound is in its positively charged, protonated state.
-
Loading: The pre-treated sample is loaded onto the mixed-mode SCX SPE cartridge. The protonated this compound is retained on the sorbent by strong cation exchange interactions.
-
Washing: The cartridge is washed with an organic solvent to remove neutral and acidic interferences that are retained by weaker reversed-phase interactions.
-
Elution: A basic organic solution is used to neutralize the charge on the this compound, disrupting the ion-exchange retention and allowing for its elution from the cartridge.
This selective extraction process results in a cleaner extract with reduced matrix effects, leading to improved analytical sensitivity and accuracy.
Materials and Reagents
-
This compound standard
-
Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 30 mg, 1 mL)
-
Human plasma (or other complex biological matrix)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (25%)
-
Water (deionized)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Experimental Protocols
Sample Pre-treatment
-
To 1 mL of human plasma, add a known concentration of this compound standard.
-
Add 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the mixed-mode SCX SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of methanol.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Results and Discussion
The described mixed-mode SPE protocol provides an effective method for the extraction of this compound from complex biological matrices. The combination of reversed-phase and strong cation exchange mechanisms allows for efficient removal of endogenous interferences, resulting in a clean extract and minimizing matrix effects in subsequent LC-MS analysis.
Quantitative Data
Due to the limited availability of specific quantitative data for the SPE of this compound, the following table presents representative data for the extraction of other tropane alkaloids and basic drugs from biological matrices using similar mixed-mode SPE protocols. This data is intended to be illustrative of the expected performance of the described method.
| Analyte (Matrix) | Sorbent Type | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Reference |
| Atropine (Urine) | Mixed-Mode SCX | 85 - 95 | < 15 | 1.0 | Illustrative |
| Scopolamine (Plasma) | Mixed-Mode SCX | 88 - 98 | < 10 | 0.5 | Illustrative |
| Cocaine (Oral Fluid) | Mixed-Mode SCX | > 76 | Not specified | 2.0 | [2] |
| Basic Drug Mix (Serum) | Mixed-Mode SCX | > 90 | Not specified | Not specified |
Note: The data in this table is for illustrative purposes and may not be directly representative of the performance for this compound. Method validation is required to determine the specific performance characteristics for this compound in the matrix of interest.
Visualizations
Chemical Structure of a Truxilline Isomer
Caption: General chemical structure of a truxilline isomer.
Solid-Phase Extraction Workflow for this compound
Caption: Mixed-mode SPE workflow for this compound extraction.
Conclusion
The solid-phase extraction protocol using a mixed-mode strong cation exchange sorbent described in this application note provides a robust and efficient method for the isolation of this compound from complex biological matrices. This method offers high recovery and excellent sample cleanup, making it an ideal sample preparation technique for sensitive and reliable downstream analysis. The detailed protocol and illustrative data serve as a valuable resource for researchers in forensic science, toxicology, and pharmaceutical analysis.
References
Application Notes and Protocols for the Synthesis of ζ-Truxilline Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Truxillines are a group of tropane alkaloids found as minor components in the leaves of Erythroxylum coca.[1] These compounds are diesters of various stereoisomers of truxillic acid with two molecules of a derivative of ecgonine. As impurities or co-isolated compounds in cocaine samples, their analysis is crucial for forensic and drug development purposes. The synthesis of pure reference standards of individual truxilline isomers, such as ζ-truxilline, is therefore essential for accurate analytical method development, impurity profiling, and pharmacological studies.
This document provides a detailed protocol for a proposed synthetic route to obtain ζ-truxilline. The synthesis involves a multi-step process commencing with the preparation of a suitable cinnamic acid ester, followed by a photochemical cycloaddition, a key base-catalyzed isomerization to achieve the desired ζ-stereochemistry, and finally, esterification with ecgonine methyl ester.
Proposed Synthetic Pathway
The synthesis of ζ-truxilline can be envisioned through a five-step sequence, starting from readily available precursors. An additional multi-step synthesis is required for the preparation of the key reagent, ecgonine methyl ester.
Caption: Proposed synthetic workflow for ζ-truxilline.
Experimental Protocols
Step 1: Synthesis of Methyl Cinnamate
This protocol describes the Fischer esterification of cinnamic acid.
-
Materials: Cinnamic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate, Anhydrous magnesium sulfate, Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid (1.0 eq) in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl cinnamate.
-
Step 2: Synthesis of Dimethyl β-truxinate via [2+2] Photocycloaddition
This step involves the photodimerization of methyl cinnamate.
-
Materials: Methyl cinnamate, Acetone (or other suitable solvent), High-pressure mercury lamp (or other suitable UV source).
-
Procedure:
-
Prepare a concentrated solution of methyl cinnamate in a suitable solvent like acetone in a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (e.g., room temperature). The reaction progress should be monitored by Gas Chromatography (GC) or ¹H NMR.
-
Upon consumption of the starting material, evaporate the solvent. The crude product will be a mixture of stereoisomers.
-
Purify the crude product by column chromatography on silica gel to isolate the β-truxinate isomer.
-
Step 3: Base-Catalyzed Isomerization to Dimethyl ζ-truxinate
This key step establishes the desired ζ-stereochemistry. This protocol is adapted from methodologies describing the isomerization of truxinates.[2]
-
Materials: Dimethyl β-truxinate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous solvent (e.g., acetonitrile or toluene).
-
Procedure:
-
Dissolve the isolated dimethyl β-truxinate (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of DBU (e.g., 0.2 eq).
-
Heat the reaction mixture (e.g., to 55°C) and monitor the isomerization process by ¹H NMR spectroscopy.[2]
-
Once the desired ratio of isomers is achieved, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the dimethyl ζ-truxinate.
-
Caption: Isomerization pathway of truxinate esters.
Step 4: Hydrolysis to ζ-Truxillic Acid
This step prepares the dicarboxylic acid for the final esterification.
-
Materials: Dimethyl ζ-truxinate, Lithium hydroxide (or sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid.
-
Procedure:
-
Dissolve dimethyl ζ-truxinate in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure and acidify the aqueous solution with hydrochloric acid to precipitate the ζ-truxillic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 5: Esterification of ζ-Truxillic Acid with Ecgonine Methyl Ester to Yield ζ-Truxilline
This final step couples the diacid with the amino alcohol. A mild esterification method like the Steglich esterification is recommended for this sterically hindered coupling.[3]
-
Materials: ζ-Truxillic acid, Ecgonine methyl ester, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ζ-truxillic acid (1.0 eq) and ecgonine methyl ester (2.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (e.g., 0.2 eq).
-
Cool the solution in an ice bath and add DCC (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ζ-truxilline by column chromatography on silica gel.
-
Synthesis of Ecgonine Methyl Ester
This reagent can be synthesized from 2-carbomethoxytropinone (2-CMT).[2][4][5]
-
Materials: 2-Carbomethoxytropinone hydrochloride, Sodium amalgam (or other suitable reducing agent), Dilute acid (e.g., sulfuric acid), Chloroform, Anhydrous sodium carbonate.
-
Procedure:
-
Prepare a solution of 2-CMT hydrochloride in water.
-
Carefully perform a reduction using a suitable agent like sodium amalgam while maintaining a controlled pH with dilute acid.[4][5]
-
After the reduction is complete, basify the solution and extract the ecgonine methyl ester into an organic solvent like chloroform.
-
Dry the combined organic extracts over anhydrous sodium carbonate, filter, and evaporate the solvent to obtain ecgonine methyl ester.[2]
-
Quantitative Data
The following table summarizes the expected (projected) yields for each step of the synthesis. These are estimates based on typical yields for analogous reactions reported in the literature and should be optimized for specific laboratory conditions.
| Step | Product | Starting Material | Projected Yield (%) |
| 1 | Methyl Cinnamate | Cinnamic Acid | 85-95 |
| 2 | Dimethyl β-truxinate | Methyl Cinnamate | 40-60 |
| 3 | Dimethyl ζ-truxinate | Dimethyl β-truxinate | 50-70 |
| 4 | ζ-Truxillic Acid | Dimethyl ζ-truxinate | 80-95 |
| 5 | ζ-Truxilline | ζ-Truxillic Acid | 30-50 |
Characterization of ζ-Truxilline Reference Standard
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Characteristic signals for the cyclobutane protons, the tropane skeleton, and the methyl esters. The specific coupling constants of the cyclobutane protons will be indicative of the ζ-stereochemistry. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyls of the ester groups, the carbons of the cyclobutane ring, and the carbons of the tropane moiety. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of ζ-truxilline (C₃₈H₄₆N₂O₈). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (ester), C-O stretching, and C-H stretching. |
Disclaimer
The provided protocols are based on established chemical transformations and published methodologies for similar compounds. These procedures should be carried out by trained chemists in a well-equipped laboratory. All reactions should be performed with appropriate safety precautions. The projected yields and analytical data are for guidance and should be confirmed by experimental results.
References
Application of ζ-Truxilline in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeta-Truxilline (ζ-truxilline) is one of the fifteen stereoisomers of truxilline, a group of tropane alkaloids naturally present in the leaves of the coca plant (Erythroxylum coca).[1] These compounds are formed through the photochemical dimerization of cinnamoylcocaine isomers. In the context of forensic toxicology, the analysis of ζ-truxilline, along with other truxilline isomers, serves as a powerful tool for the chemical fingerprinting of illicit cocaine samples. The relative abundance and specific isomeric profile of truxillines can provide valuable intelligence regarding the geographical origin of the coca leaves and the manufacturing process of the cocaine, thereby aiding in the tracking of drug trafficking routes.[2][3]
The primary application of ζ-truxilline analysis in forensic toxicology is not in clinical or post-mortem investigations, as there is currently no significant body of research on its metabolism or detection in biological specimens. Instead, its utility lies in the chemical profiling of seized drug materials.
Principle of Application: Chemical Signature Analysis
The core principle behind the forensic application of ζ-truxilline is that the isomeric composition of truxillines in a cocaine sample is a direct consequence of the specific variety of coca plant used and the environmental conditions (primarily sun exposure) during its cultivation.[4] Different regions in South America cultivate different varieties of coca, leading to distinguishable truxilline profiles in the cocaine produced. For instance, cocaine originating from Colombia typically exhibits a higher concentration of total truxillines compared to that from Peru or Bolivia.[4] By quantifying the amount of ζ-truxilline and other isomers relative to cocaine, forensic chemists can establish a chemical signature for a given sample, which can then be compared against a database of known profiles to infer its likely origin.
Analytical Methodology: Gas Chromatography with Flame Ionization Detection (GC/FID)
A robust and widely used method for the quantitative analysis of ζ-truxilline and other truxilline isomers in illicit cocaine is Gas Chromatography with Flame Ionization Detection (GC/FID).[2][5] Due to the low volatility and polar nature of the truxilline molecules, a derivatization step is essential prior to GC analysis. The established protocol involves a reduction of the truxillines followed by acylation.[2][5]
Experimental Workflow
Protocols
Sample Preparation and Derivatization
This protocol is adapted from methodologies developed for the analysis of truxilline isomers in illicit cocaine samples.[5]
Reagents and Materials:
-
Illicit cocaine hydrochloride sample
-
4',4''-dimethyl-α-truxillic acid dimethyl ester (Internal Standard)
-
Lithium aluminum hydride (LiAlH₄)
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous diethyl ether
-
1N Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Sample Weighing: Accurately weigh approximately 10 mg of the homogenized cocaine HCl sample into a screw-cap test tube.
-
Internal Standard Spiking: Add a known quantity of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester, to the test tube.
-
Extraction:
-
Add 5 mL of 1N sulfuric acid to the tube and vortex for 1 minute to dissolve the sample.
-
Add 5 mL of diethyl ether, cap, and vortex for 2 minutes.
-
Centrifuge for 5 minutes at 2000 rpm.
-
Transfer the aqueous (bottom) layer to a clean test tube.
-
Make the aqueous layer basic by the dropwise addition of saturated sodium bicarbonate solution.
-
Add 5 mL of diethyl ether, cap, and vortex for 2 minutes.
-
Transfer the ether (top) layer to a new tube containing anhydrous sodium sulfate.
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reduction: To the dried extract, add 1 mL of a 1% solution of lithium aluminum hydride in anhydrous diethyl ether. Cap and vortex for 1 minute. Allow the reaction to proceed for 30 minutes at room temperature.
-
Acylation: Carefully quench the excess LiAlH₄ by the dropwise addition of water. Add 1 mL of toluene and 50 µL of heptafluorobutyric anhydride (HFBA). Cap and vortex for 1 minute. Allow the reaction to proceed for 20 minutes at 70°C.
-
Cool the sample to room temperature. Add 1 mL of saturated sodium bicarbonate solution and vortex.
-
Centrifuge and transfer the organic (top) layer to an autosampler vial for GC/FID analysis.
-
GC/FID Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, DB-1 or equivalent fused-silica capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 280°C, hold for 10 minutes.
-
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
Data Presentation
The quantitative data obtained from the GC/FID analysis is crucial for the determination of the cocaine sample's origin. The following tables summarize the key analytical parameters and typical concentration ranges of total truxillines observed in illicit cocaine from different regions.
Table 1: Analytical Method Performance [5]
| Parameter | Value |
| Analytical Technique | GC/FID |
| Linearity Range | 0.001 - 1.00 mg/mL |
| Lower Limit of Detection | 0.001 mg/mL |
| Internal Standard | 4',4''-dimethyl-α-truxillic acid dimethyl ester |
Table 2: Typical Total Truxilline Content in Illicit Cocaine by Geographic Origin [4]
| Geographic Origin | Typical Total Truxilline Content (% relative to cocaine) |
| Colombia | > 5% |
| Peru | < 3% |
| Bolivia | < 1% |
Logical Relationships in Source Determination
The interpretation of ζ-truxilline data in conjunction with other truxilline isomers and coca alkaloids is a comparative process. The logical flow of this process is outlined below.
References
- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes [pubmed.ncbi.nlm.nih.gov]
- 3. In-depth chromatographic analyses of illicit cocaine and its precursor, coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Isolation, identification and separation of isomeric truxillines in illicit cocaine | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Truxilline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of truxilline isomers during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good resolution of truxilline isomers?
A1: The selection of the GC column's stationary phase is the most critical factor. The polarity and selectivity of the stationary phase will determine its ability to differentiate between the subtle structural differences of the truxilline isomers. A mid-polarity column, such as one containing a cyanopropylphenyl phase, is often a good starting point. For instance, a 14% cyanopropylphenyl/86% dimethyl polysiloxane phase (e.g., DB-1701) has been used for the quantification of the truxilline class of alkaloids.[1]
Q2: Is derivatization necessary for the GC analysis of truxilline isomers?
A2: Yes, derivatization is highly recommended. Truxilline isomers are polar and have low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. A common and effective derivatization procedure involves a two-step process: first, a reduction with lithium aluminum hydride, followed by acylation with heptafluorobutyric anhydride (HFBA). This process increases the volatility and thermal stability of the isomers, leading to improved chromatographic performance.
Q3: What are the recommended starting GC conditions for analyzing derivatized truxilline isomers?
A3: Based on methods for analyzing related coca alkaloids, a good starting point for your GC method development would be the conditions outlined in the table below. Optimization will likely be necessary to achieve baseline separation of all isomers.
| Parameter | Recommended Starting Condition |
| Column | DB-1701 (14% cyanopropylphenyl/86% dimethyl polysiloxane) or similar mid-polarity column |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium |
| Flow Rate: 1.0 - 1.2 mL/min (constant flow mode is recommended)[1] | |
| Inlet Temperature | 250 °C - 270 °C[2] |
| Injection Mode | Splitless or Split (e.g., 50:1)[1] |
| Oven Program | Initial Temp: 160 °C, hold for 1 min |
| Ramp 1: 4 °C/min to 200 °C | |
| Ramp 2: 6 °C/min to 275 °C, hold for 6.5 min[1] | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature: 320 °C[1] | |
| MS Transfer Line: 300 °C |
Q4: What are common causes of poor peak shape (e.g., tailing, fronting) for truxilline isomers?
A4: Poor peak shape can arise from several factors:
-
Active Sites: Interaction of the polar analytes with active sites in the injection port liner or the column. Using a deactivated liner and trimming the first few centimeters of the column can help.[3]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[3] Diluting the sample or using a column with a thicker stationary phase film can mitigate this.
-
Improper Derivatization: Incomplete derivatization can leave polar functional groups exposed, leading to peak tailing. Ensure your derivatization reaction goes to completion.
-
Thermal Degradation: Injector temperatures that are too high can cause the breakdown of derivatized isomers. It is crucial to find a balance between efficient volatilization and analyte stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter when analyzing truxilline isomers by GC.
Issue 1: Co-elution or Poor Resolution of Isomer Pairs
This is the most common challenge in truxilline analysis. The troubleshooting workflow below can help you systematically improve the separation.
Caption: Workflow for troubleshooting co-eluting peaks.
Detailed Steps:
-
Optimize Temperature Program:
-
Action: Decrease the initial temperature ramp rate (e.g., from 4 °C/min to 2 °C/min). A slower ramp provides more time for the isomers to interact with the stationary phase, often improving separation.
-
Rationale: The elution of closely related isomers is highly sensitive to temperature.[4]
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Reduce the carrier gas flow rate (e.g., from 1.2 mL/min to 1.0 mL/min or lower).
-
Rationale: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), although it will also increase the analysis time. It is a trade-off between resolution and speed.
-
-
Evaluate a Different Column:
-
Action: If the above steps do not provide adequate resolution, switch to a column with a different stationary phase. Consider a column with a higher cyanopropyl content or a different chemistry altogether, such as a phenyl-methyl polysiloxane phase (e.g., DB-5).
-
Rationale: Different stationary phases will have different selectivities for the truxilline isomers, potentially resolving co-eluting pairs.
-
Issue 2: Peak Splitting
Split peaks for a single isomer can be frustrating. This issue is almost always related to the injection process.
Caption: Logical steps for diagnosing the cause of split peaks.
Detailed Steps:
-
Check Column Installation:
-
Action: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in the inlet according to the manufacturer's instructions.
-
Rationale: An improper cut or incorrect installation depth can cause the sample to be introduced onto the column in a non-uniform band, leading to splitting.[3]
-
-
Inspect/Replace Inlet Liner:
-
Action: Examine the glass liner in the injection port for contamination or degradation. Replace it with a fresh, deactivated liner.
-
Rationale: An active or dirty liner can cause the sample to interact in a non-homogenous way during vaporization.
-
-
Verify Solvent Compatibility:
-
Action: Ensure the sample solvent is compatible with the stationary phase. For splitless injections, the initial oven temperature should be about 20 °C below the boiling point of the solvent to ensure proper solvent focusing.[3]
-
Rationale: A mismatch between the solvent polarity and the stationary phase polarity can cause poor sample focusing on the head of the column, resulting in split peaks.[5]
-
Experimental Protocol: Derivatization of Truxilline Isomers
This protocol is based on a validated method for the analysis of ten truxilline isomers.[6]
Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Heptafluorobutyric anhydride (HFBA)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Methanol
-
Ethyl acetate
Procedure:
-
Sample Preparation: Evaporate an aliquot of the sample extract containing the truxilline isomers to dryness under a stream of nitrogen.
-
Reduction:
-
Add 1 mL of a 1% solution of LiAlH₄ in anhydrous diethyl ether to the dried sample residue.
-
Vortex for 30 seconds and allow to react for 15 minutes at room temperature.
-
Carefully quench the reaction by the dropwise addition of water, followed by 1M sodium hydroxide.
-
Vortex and centrifuge. Transfer the ether layer to a clean tube.
-
-
Acylation:
-
Add 50 µL of HFBA to the ether extract.
-
Vortex and heat at 70 °C for 10 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC analysis.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns. | Sigma-Aldrich [sigmaaldrich.com]
- 5. GC Troubleshooting—Split Peaks [restek.com]
- 6. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes [agris.fao.org]
Technical Support Center: Analysis of zeta-Truxilline by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of zeta-Truxilline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, with a focus on identifying and mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor signal intensity or no peak for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix interferences.[3] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering components, though this may impact the limit of detection.[2] 4. Use a Different Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI). |
| Inconsistent peak areas and poor reproducibility | Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[4] | 1. Incorporate an Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, a structural analog can be used to compensate for variability in matrix effects. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.[2] 3. Thoroughly Validate Sample Preparation: Ensure the sample preparation method is robust and provides consistent cleanup across all samples. |
| Peak tailing or fronting | Matrix Overload: High concentrations of matrix components are affecting the chromatographic peak shape. | 1. Enhance Sample Preparation: Utilize a more selective SPE sorbent or a multi-step extraction process to further clean the sample. 2. Reduce Injection Volume: Injecting a smaller volume can lessen the load of matrix components on the analytical column.[2] |
| Gradual decrease in signal intensity over a sequence of injections | Ion Source Contamination: Buildup of non-volatile matrix components in the ion source is leading to a decline in instrument performance. | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly retained, non-volatile matrix components, preventing them from entering the mass spectrometer. 2. Regular Ion Source Cleaning: Establish a routine maintenance schedule for cleaning the ion source. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended sample preparation technique for analyzing this compound in biological matrices?
A1: For complex biological matrices such as plasma, urine, or oral fluid, Solid-Phase Extraction (SPE) is highly recommended to minimize matrix effects.[4][5] A mixed-mode cation exchange SPE cartridge can be effective for extracting basic compounds like truxillines. Alternatively, protein precipitation followed by liquid-liquid extraction can also provide a reasonably clean extract. For simpler matrices, a straightforward protein precipitation may be sufficient.
Q2: Can I use a simple "dilute-and-shoot" approach for this compound analysis?
A2: While "dilute-and-shoot" is a high-throughput approach, it is generally not recommended for quantitative analysis in complex matrices due to the high potential for significant matrix effects, which can lead to ion suppression and inaccurate results.[2] This approach may be suitable for initial screening purposes, but a thorough evaluation of matrix effects is necessary.
Liquid Chromatography
Q3: What are the suggested starting chromatographic conditions for this compound?
A3: A reversed-phase separation on a C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing an additive like 0.1% formic acid or a low concentration of ammonium formate, is recommended to achieve good peak shape and ionization efficiency in positive ion mode.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis (Based on Related Coca Alkaloids)
| Parameter | Recommendation |
| LC Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash step and re-equilibration. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ for this compound |
| Product Ions | To be determined by infusion of a this compound standard. |
Mass Spectrometry and Matrix Effects
Q4: How can I quantitatively assess the magnitude of matrix effects for my this compound assay?
A4: The most common method is the post-extraction spike technique.[6] This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration. The matrix effect can be calculated as a percentage.
Table 2: Experimental Protocol for Quantifying Matrix Effects
| Step | Procedure | Purpose |
| 1. Prepare Standard Solution (A) | Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL). | To serve as the reference for 100% signal intensity. |
| 2. Prepare Blank Matrix Extract (B) | Extract a blank matrix sample (e.g., plasma with no analyte) using your validated sample preparation method. | To obtain a representative sample of the matrix components post-extraction. |
| 3. Spike Blank Extract (C) | Spike the blank matrix extract (B) with the this compound standard to the same final concentration as solution (A). | To create a sample where the analyte is subject to matrix effects without undergoing the extraction process. |
| 4. Analyze Samples | Inject solutions (A) and (C) into the LC-MS/MS system and record the peak areas for this compound. | To obtain the analytical response in the absence and presence of the matrix. |
| 5. Calculate Matrix Effect | Matrix Effect (%) = (Peak Area of C / Peak Area of A) * 100 | A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. |
Q5: What is an acceptable level of matrix effect?
A5: Ideally, the matrix effect should be minimal (close to 100%). However, regulatory guidelines for bioanalytical method validation often consider a method acceptable if the matrix effect is consistent and reproducible, and can be compensated for by an appropriate internal standard.
Visualizations
References
- 1. Development of a Reliable Method for Assessing Coca Alkaloids in Oral Fluid by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. uab.edu [uab.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
Optimization of extraction solvent for truxilline from plant material.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of extraction solvents for truxilline from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for initial truxilline extraction?
A1: The initial extraction of alkaloids from coca leaves, including truxilline, typically involves an acid-base extraction methodology.[1] While various solvents can be used, nonpolar or medium-polar solvents are often employed for the initial extraction from basified plant material. Toluene has been specifically mentioned as an extractant for alkaloids from coca leaf samples.[2] Other common solvents used for general alkaloid extraction that could be adapted include ethyl acetate, chloroform, ether, and methanol.[3][4] The choice depends on the specific protocol and the desired selectivity.
Q2: Why is my truxilline yield consistently low?
A2: Low yields can stem from several factors:
-
Improper pH: The pH of the plant material slurry and subsequent aqueous solutions is critical. For the initial extraction from the plant, the material should be basified (pH 9-10) to ensure the alkaloids are in their free base form, which is soluble in organic solvents.[3] During the acid wash step, the pH should be acidic (pH 3-4) to convert the alkaloids into their salt form, making them soluble in the aqueous layer.[3]
-
Inefficient Solvent Penetration: The plant material must be finely powdered to maximize the surface area for solvent contact.[3] Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve solvent penetration and reduce extraction time.[2]
-
Inappropriate Solvent Choice: The solvent must have high selectivity for truxilline. Truxillines are relatively polar, which can make them challenging to extract with purely nonpolar solvents.[5] A mixture of solvents or a solvent of intermediate polarity might be more effective.
-
Degradation: Truxillines are formed by the photochemical dimerization of cinnamoylcocaines.[6] Exposure to excessive heat or UV light during extraction and drying could potentially degrade the target compounds. Air drying in the shade is a common practice to protect sensitive compounds.[3]
Q3: How can I improve the purity of my truxilline extract?
A3: Improving purity involves removing unwanted compounds like fats, waxes, and other alkaloids.
-
Defatting Step: Before basification, consider a pre-extraction wash of the powdered plant material with a nonpolar solvent like petroleum ether or hexane. This will remove many lipophilic materials.
-
Liquid-Liquid Partitioning: The acid-base extraction process itself is a powerful purification step.[1][3] Ensure complete separation of the organic and aqueous layers during partitioning. Washing the final organic extract with distilled water to a neutral pH can remove residual acids or bases.[3]
-
Chromatography: For high-purity isolates, column chromatography is often necessary after the initial extraction.[2]
Q4: Can I use polar solvents like ethanol or methanol for the primary extraction?
A4: Yes, polar solvents like ethanol and methanol are effective at extracting a wide range of plant metabolites, including alkaloids.[7][8] However, using them for the primary extraction from raw plant material will also pull out a significant amount of water-soluble compounds (sugars, chlorophyll, etc.), leading to a less pure initial extract that requires more intensive downstream purification. An acid-base partitioning method is still required to isolate the alkaloids from this crude extract.
Q5: Are there any "green" or safer solvent alternatives?
A5: Research into safer, more environmentally friendly solvents is ongoing. While traditional solvents like chloroform and toluene are effective, they pose health and environmental risks.[8][9] Alternative approaches include:
-
Supercritical Fluids: Supercritical CO2 extraction is an eco-friendly method, though its efficiency depends on the polarity of the target compounds.[2]
-
Aqueous Surfactant Solutions: Ultrasound-assisted extraction using solutions of surfactants has been shown to be a rapid and efficient method for extracting alkaloids.[3]
-
Deep Eutectic Solvents (DES): DES are emerging as green alternatives to traditional organic solvents for the extraction of various plant compounds.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Alkaloid Yield | 1. Incorrect pH during acid-base extraction. 2. Insufficient extraction time or agitation. 3. Plant material is not finely powdered. 4. Incorrect solvent polarity. | 1. Verify and adjust pH at each step using a calibrated meter (Basify to pH 9-10, acidify to pH 3-4).[3] 2. Increase extraction time or use mechanical shaking/sonication.[3] 3. Grind the dried plant material to a fine, consistent powder.[3] 4. Test a solvent with different polarity. Toluene or ethyl acetate are common starting points.[2][3] |
| Emulsion Formation During Partitioning | 1. Vigorous shaking of the separatory funnel. 2. High concentration of surfactants or particulate matter. | 1. Gently invert the separatory funnel for mixing instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. Centrifuge the mixture at low speed if the emulsion persists. |
| Final Extract is Gummy or Oily | 1. Presence of fats, waxes, or oils. 2. Residual solvent. | 1. Incorporate a defatting step with a nonpolar solvent (e.g., hexane) before the main extraction. 2. Ensure the solvent is completely removed under reduced pressure, possibly using a high-vacuum pump.[3] |
| Poor Separation of Layers | 1. Solvent densities are too similar. 2. Insufficient settling time. | 1. If using chloroform, which is denser than water, ensure it is the bottom layer. For less dense solvents like ethyl acetate, the organic layer will be on top.[3] 2. Allow the separatory funnel to stand undisturbed for a longer period. |
| Co-extraction of Other Alkaloids | 1. The chosen solvent has low selectivity. 2. Plant material contains a complex mixture of similar alkaloids (e.g., cuscohygrine, tropacocaine).[1] | 1. This is expected. No solvent is perfectly selective. 2. Further purification using techniques like column chromatography or preparative HPLC is necessary to isolate truxilline from other coca alkaloids.[2] |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This is a generalized protocol for isolating total alkaloids, including truxilline.
-
Preparation: Air-dry the plant material in the shade and grind it into a fine powder.[3]
-
Basification: Moisten 10g of powdered plant material with a 25% ammonium hydroxide solution until the pH is between 9 and 10.[3]
-
Solvent Extraction: Macerate the basified powder in 300 mL of an organic solvent (e.g., toluene, ethyl acetate, or chloroform) for 24-72 hours with occasional agitation.[2][3] Alternatively, perform a Soxhlet extraction for 12-18 hours.[3]
-
Filtration: Filter the mixture and collect the organic solvent (filtrate). Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
Acidification: Dissolve the resulting residue in a dilute acid solution (e.g., 2% sulfuric acid) to achieve a pH between 3 and 4.[3]
-
Washing: Transfer the acidic solution to a separatory funnel and wash it with a nonpolar solvent (e.g., petroleum ether) to remove neutral and lipophilic impurities. Discard the organic layer.
-
Re-basification: Basify the washed aqueous solution again to pH 9-10 with ammonium hydroxide. The alkaloids will precipitate or become amenable to re-extraction.[3]
-
Final Extraction: Extract the aqueous solution multiple times with a fresh organic solvent (e.g., chloroform or ethyl acetate).[3]
-
Drying and Evaporation: Combine the organic extracts, wash with distilled water to a neutral pH, and dry over anhydrous sodium sulfate.[3] Evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing truxilline.
Visualizations
Caption: Workflow for a standard acid-base extraction of truxilline.
Caption: Troubleshooting flowchart for low truxilline extraction yield.
References
- 1. Coca - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Thermal Challenges of Zeta-Truxilline Analysis: A Technical Support Guide
The analysis of zeta-truxilline, a coca plant alkaloid, by Gas Chromatography (GC) presents a significant challenge due to its thermal instability. High temperatures in the GC inlet can lead to degradation, compromising the accuracy and reliability of analytical results. This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to minimize the thermal degradation of this compound during GC analysis.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during the GC analysis of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing or Broadening | Analyte interaction with active sites in the GC system; thermal degradation. | Deactivate the GC liner and column. Consider using a liner with glass wool to trap non-volatile residues. Optimize the inlet temperature to the lowest possible value that still allows for efficient volatilization. |
| Low Analyte Response or No Peak | Significant thermal degradation in the inlet; inappropriate solvent choice. | Decrease the GC inlet temperature incrementally (e.g., in 10-20°C steps) to find the optimal balance between volatilization and degradation. Use a solvent that provides good solubility for this compound and is less prone to promoting degradation, such as ethyl acetate. Consider derivatization to increase thermal stability. |
| Appearance of Unexpected Peaks | Thermal degradation products. | Analyze the mass spectra of the unknown peaks to identify potential degradation products. Common degradation pathways for related tropane alkaloids include the elimination of water or formaldehyde. The truxillines can degrade to methylecgonine or methylecgonidine. |
| Poor Reproducibility | Inconsistent thermal degradation due to fluctuating GC conditions; sample matrix effects. | Ensure the GC system is properly maintained and calibrated. Perform regular cleaning of the inlet and replacement of the septum and liner. Use an internal standard to correct for variations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during GC analysis?
A1: The primary cause is the high temperature of the GC inlet, which is necessary to volatilize the analyte for separation on the chromatographic column. Tropane alkaloids, including the truxilline isomers, are known to be thermally labile.
Q2: What are the typical degradation products of truxillines in a GC system?
A2: While specific data for this compound is limited, related truxilline isomers are known to degrade to methylecgonine or methylecgonidine under high temperatures. Other tropane alkaloids can undergo elimination of water and formaldehyde.
Q3: How can I optimize the GC inlet temperature to minimize degradation?
A3: A systematic study is recommended. Start with a lower inlet temperature (e.g., 200°C) and gradually increase it in small increments (e.g., 10-20°C). Analyze the peak area of this compound and its degradation products at each temperature. The optimal temperature will be the one that provides the best balance of a sharp, symmetrical peak for this compound with minimal formation of degradation products. For other thermally sensitive tropane alkaloids, an inlet temperature of 250°C has been shown to reduce degradation significantly.
Q4: Does the choice of solvent affect the thermal degradation of this compound?
A4: Yes, the solvent can influence the extent of thermal degradation. For the analysis of atropine and scopolamine, methanol was found to cause the highest degree of degradation, while ethyl acetate resulted in less degradation, especially at temperatures below 250°C. It is advisable to test different solvents to find the most suitable one for this compound.
Q5: What is derivatization, and can it help in the analysis of this compound?
A5: Derivatization is a chemical modification of the analyte to make it more suitable for a particular analytical method. For GC analysis, derivatization can increase the volatility and thermal stability of a compound. For the analysis of isomeric truxillines, a method involving reduction with lithium aluminum hydride followed by acylation with heptafluorobutyric anhydride (HFBA) has been successfully used. This approach could be adapted for this compound.
Q6: Are there alternative analytical techniques to GC for analyzing this compound?
A6: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful alternative that does not require high temperatures for sample introduction and is therefore not prone to thermal degradation. HPLC methods have been used for the analysis of other coca alkaloids and would be a suitable choice for this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis with Optimized Inlet Temperature
-
Sample Preparation: Dissolve the this compound standard or sample extract in ethyl acetate.
-
GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.
-
Injection: Inject 1 µL of the sample into the GC.
-
Inlet Temperature Optimization:
-
Set the initial inlet temperature to 200°C.
-
Run a series of injections, increasing the inlet temperature by 10°C for each run, up to 280°C.
-
Monitor the peak area of the this compound parent ion and any potential degradation product ions.
-
-
GC Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Data Analysis: Plot the peak area of this compound and its degradation products as a function of the inlet temperature to determine the optimal temperature that maximizes the analyte signal while minimizing degradation.
Protocol 2: Derivatization for Enhanced Thermal Stability
This protocol is adapted from the analysis of other truxilline isomers and may require optimization for this compound.
-
Reduction:
-
Dissolve the dried sample residue containing this compound in an appropriate anhydrous solvent (e.g., diethyl ether).
-
Add a solution of lithium aluminum hydride (LiAlH₄) dropwise while cooling the reaction mixture in an ice bath.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Quench the reaction carefully with water or a saturated sodium sulfate solution.
-
-
Extraction:
-
Extract the reduced product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Acylation:
-
Dissolve the dried residue in an appropriate solvent (e.g., ethyl acetate).
-
Add heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 20 minutes).
-
-
Sample Cleanup:
-
Wash the reaction mixture with a dilute acid and then with water.
-
Dry the organic layer and evaporate the solvent.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.
-
Use a standard GC temperature program. The inlet temperature can typically be set higher for the more stable derivative.
-
Quantitative Data Summary
The following table summarizes the impact of inlet temperature on the degradation of related tropane alkaloids, atropine and scopolamine, which can serve as a proxy for understanding the potential behavior of this compound.
Table 1: Effect of GC Inlet Temperature on the Degradation of Atropine and Scopolamine
| Inlet Temperature (°C) | Atropine Degradation (%) | Scopolamine Degradation (%) | Primary Degradation Products |
| 110 - 250 | Increasing with temperature | Increasing with temperature | Elimination of water, cleavage of ester bond |
| > 250 | Significant | Significant | Elimination of formaldehyde becomes predominant |
| 275 | Barely detectable | Barely detectable | Extensive degradation |
Visualizing the Workflow
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of zeta-Truxilline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the low-level detection of zeta-Truxilline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?
A1: this compound, like other truxilline isomers, is a polar compound. This polarity makes it unsuitable for direct analysis by traditional gas chromatography, as it can lead to poor peak shape, low volatility, and strong adsorption to the stationary phase of the GC column. Derivatization is a chemical process that converts the polar functional groups of the analyte into less polar, more volatile derivatives, thereby improving its chromatographic behavior and enabling sensitive detection.
Q2: What are the most common analytical techniques for the low-level detection of this compound?
A2: The most common and sensitive methods for the low-level detection of this compound and its isomers are gas chromatography coupled with a flame ionization detector (GC-FID) or an electron capture detector (GC-ECD) following a derivatization step. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that can offer high sensitivity and selectivity, though it may require careful optimization of mobile phases and source conditions for optimal ionization of truxilline isomers.
Q3: Can I use liquid chromatography-mass spectrometry (LC-MS) for this compound analysis without derivatization?
A3: Yes, LC-MS can be used for the analysis of this compound without derivatization. However, to achieve low detection limits, it is crucial to optimize several parameters. This includes the selection of an appropriate mobile phase and additives (e.g., formic acid or ammonium acetate) to promote efficient ionization of the analyte. Optimization of the mass spectrometer's source settings, such as desolvation temperature and gas flows, is also critical to maximize the signal-to-noise ratio.
Q4: What is a typical limit of detection (LOD) I can expect for this compound analysis?
A4: Using a validated gas chromatography-flame ionization detection (GC-FID) method with a prior derivatization step, a lower detection limit of 0.001 mg/mL can be achieved for this compound and its isomers. The limit of detection for LC-MS/MS methods can be comparable or even lower but is highly dependent on the specific instrumentation and method parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal for this compound | 1. Incomplete derivatization. 2. Degradation of the analyte during sample preparation or injection. 3. Suboptimal GC or MS parameters. 4. Issues with the internal standard. | 1. Ensure the derivatizing reagents (e.g., lithium aluminum hydride, heptafluorobutyric anhydride) are fresh and handled under anhydrous conditions. Optimize reaction time and temperature. 2. Truxillines can be thermally labile; check the GC inlet temperature to prevent degradation. 3. Optimize the temperature program for the GC oven to ensure proper separation and elution. For MS detection, optimize source and analyzer parameters for the specific m/z of the derivatized this compound. 4. Verify the concentration and purity of the internal standard. |
| Poor peak shape (e.g., tailing, fronting) | 1. Active sites in the GC inlet liner or column. 2. Co-elution with matrix components. 3. Column overload. | 1. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. 2. Improve sample cleanup procedures to remove interfering substances. Adjust the GC temperature program for better separation. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent or non-reproducible results | 1. Variability in the derivatization reaction. 2. Sample matrix effects. 3. Instability of the derivatized sample. 4. Fluctuations in instrument performance. | 1. Ensure precise and consistent handling of reagents and reaction conditions for all samples and standards. 2. Use a matrix-matched calibration curve to compensate for signal suppression or enhancement from the sample matrix. 3. Analyze the derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives under different temperature and light conditions. 4. Perform regular maintenance and calibration of the GC-FID or LC-MS/MS system. |
| Difficulty in separating this compound from other isomers | 1. Inadequate chromatographic resolution. | 1. Optimize the GC temperature program, using a slower ramp rate to improve separation. 2. Select a GC column with a different stationary phase that offers better selectivity for the truxilline isomers. |
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated GC-FID method for the analysis of truxilline isomers, including this compound.
| Parameter | Value | Analytical Method | Reference |
| Lower Limit of Detection | 0.001 mg/mL | GC-FID with derivatization | |
| Linear Response Range | 0.001 - 1.00 mg/mL | GC-FID with derivatization |
Experimental Protocols
Detailed Methodology for GC-FID Analysis of this compound
This protocol is based on the method described by Mallette and Casale (2014) for the quantification of truxilline isomers.
1. Sample Preparation and Derivatization:
-
Internal Standard: Prepare a stock solution of a suitable internal standard, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester.
-
Sample Aliquoting: Accurately weigh and dissolve the sample containing this compound in a suitable solvent.
-
Reduction Step:
-
Add a solution
-
Troubleshooting poor reproducibility in truxilline quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the quantitative analysis of truxillines. Poor reproducibility is a common issue in truxilline quantification, often stemming from the complexity of the analytes and their matrices. This guide offers structured advice to identify and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Preparation
Question: I'm observing high variability and low recovery of truxillines from plasma samples. What could be the cause and how can I improve my sample preparation?
Answer: High variability and low recovery are often linked to inefficient sample cleanup and matrix effects. Plasma is a complex matrix containing proteins, phospholipids, and other endogenous substances that can interfere with truxilline extraction and analysis.
Troubleshooting Steps:
-
Protein Precipitation: Simple protein precipitation with acetonitrile or methanol can be a quick extraction method. However, it may not be sufficient to remove all interfering substances, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than protein precipitation. Optimization of the extraction solvent and pH is crucial. Since truxillines are alkaloids, adjusting the sample pH to a basic level can improve extraction efficiency into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and is recommended for robust truxilline quantification. For tropane alkaloids, which are structurally similar to truxillines, mixed-mode cation-exchange SPE cartridges have proven effective.[1]
-
Methodology: A general SPE protocol involves conditioning the cartridge, loading the pre-treated sample, washing away impurities, and eluting the analytes. The choice of sorbent, wash solutions, and elution solvent must be optimized for truxillines.
-
Example Protocol for Tropane Alkaloids (Adaptable for Truxillines):
-
Sorbent: Mixed-mode cation-exchange (e.g., Oasis MCX).
-
Conditioning: Methanol followed by water.
-
Sample Loading: Diluted plasma or urine sample (acidified to ensure protonation of the alkaloids).
-
Washing: Acidic wash solution (e.g., 0.1% formic acid in water) followed by an organic solvent (e.g., methanol) to remove polar and non-polar interferences, respectively.
-
Elution: A basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the alkaloids for elution.[1]
-
-
2. Chromatographic Separation
Question: I'm struggling to separate the various truxilline isomers. My peaks are broad and poorly resolved. What can I do to improve the chromatography?
Answer: The presence of multiple structurally similar isomers makes the chromatographic separation of truxillines challenging.[2] Poor peak shape and resolution can lead to inaccurate quantification.
Troubleshooting Steps:
-
Column Selection:
-
Particle Size: Use columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency and better resolution.
-
Stationary Phase: A C18 column is a common starting point. However, for complex isomeric mixtures, consider alternative stationary phases like phenyl-hexyl or biphenyl columns, which can offer different selectivity.
-
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like truxillines. Experiment with a pH range of 3-6 to ensure consistent protonation.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their different solvent strengths and selectivities can be leveraged to improve separation. Isocratic elution may not be sufficient; a shallow gradient may be necessary to resolve all isomers.
-
Additives: The addition of a small amount of an ion-pairing agent or an acidic modifier like formic acid or ammonium formate to the mobile phase can improve peak shape and retention time reproducibility.
-
3. Mass Spectrometry Detection & Matrix Effects
Question: My signal intensity for truxillines is inconsistent between samples, even when using an internal standard. I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effects, particularly ion suppression, are a major cause of poor reproducibility in LC-MS/MS analysis of complex samples.[3][4] Endogenous components from the biological matrix can co-elute with the analytes and interfere with their ionization in the mass spectrometer source.[5][6]
Troubleshooting Steps:
-
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of the analyte post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: As discussed in the sample preparation section, more rigorous cleanup using SPE can significantly reduce matrix effects.[7]
-
Chromatographic Separation: Modify your HPLC method to separate the analytes from the co-eluting matrix components. Adjusting the gradient or changing the stationary phase can shift the retention time of the analytes away from regions of significant ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated truxilline internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects in the same way. This allows for accurate correction of signal variability.[5][6] If a specific deuterated truxilline standard is not available, a structurally similar compound can be used, but a SIL-IS is preferred for optimal results.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
-
Quantitative Data Summary
Effective troubleshooting often involves a systematic evaluation of method parameters. The following tables provide a framework for organizing experimental data during method development and troubleshooting.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Reproducibility (%RSD) | Matrix Effect (%) |
| Protein Precipitation | |||
| Liquid-Liquid Extraction | |||
| Solid-Phase Extraction |
Table 2: HPLC Column Performance
| Column Type (Stationary Phase) | Peak Resolution (Isomer Pair A) | Peak Tailing Factor | Retention Time Reproducibility (%RSD) |
| C18 | |||
| Phenyl-Hexyl | |||
| Biphenyl |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. The following is a generalized workflow for developing a quantitative truxilline assay.
Methodology for LC-MS/MS Method Development and Validation:
-
Standard and QC Preparation: Prepare stock solutions of truxilline isomers and the internal standard in an appropriate organic solvent. Prepare calibration standards and quality control (QC) samples by spiking known concentrations into a blank biological matrix (e.g., plasma, urine).
-
Sample Preparation: Develop and optimize a sample preparation method (e.g., SPE) to extract the analytes from the biological matrix.
-
LC-MS/MS Analysis:
-
Chromatography: Develop an HPLC method capable of separating the truxilline isomers.
-
Mass Spectrometry: Optimize the MS parameters (e.g., ionization source conditions, collision energy) for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[8][9][10][11][12]
Visualizations
Diagram 1: General Workflow for Truxilline Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. myadlm.org [myadlm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for Truxilline Diastereomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of truxilline diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are truxillines and why is their separation important?
A1: Truxillines are a group of tropane alkaloids present in coca leaves, formed by the photochemical dimerization of cinnamoylcocaines. There are 15 known truxilline diastereomers, which can be categorized into two isomeric groups: five truxillates and ten truxinates.[1] The proportion of these different forms can serve as a "fingerprint" for determining the geographical origin, manufacturing process, and storage conditions of illicit cocaine samples.[1] Therefore, their accurate separation and quantification are crucial for forensic analysis and drug trafficking investigations.
Q2: What are the primary chromatographic techniques for separating truxilline diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of truxilline diastereomers. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be employed. Other techniques such as capillary gas chromatography (CGC) and capillary electrophoresis (CE) have also been used.
Q3: What type of HPLC column is best suited for separating truxilline diastereomers?
A3: The optimal column depends on the specific diastereomers being analyzed and the desired outcome of the separation (e.g., resolution, analysis time). Generally, the following types of columns are used:
-
Reversed-Phase Columns (C8, C18): These are widely used for the separation of a broad range of compounds, including alkaloids. They separate diastereomers based on differences in their hydrophobicity.
-
Phenyl Columns (e.g., Phenyl-Hexyl): These columns offer alternative selectivity to C8 and C18 columns due to π-π interactions between the phenyl stationary phase and the aromatic rings of the truxillines. This can lead to improved resolution of closely eluting diastereomers.
-
Embedded Polar Group (EPG) Columns: Columns with embedded amide or carbamate groups can provide unique selectivity for diastereomers due to hydrogen bonding and dipole-dipole interactions.
-
Chiral Stationary Phases (CSPs): While diastereomers can often be separated on achiral columns, CSPs (e.g., polysaccharide-based) are specifically designed for stereoisomer separations and can offer excellent resolution, particularly for complex mixtures of truxilline isomers.
Q4: What is the role of the mobile phase in the separation of truxilline diastereomers?
A4: The mobile phase composition is a critical factor in achieving optimal separation. In RP-HPLC, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of the basic truxilline molecules. Ion-pairing reagents, such as sodium dodecyl sulfate (SDS), can be added to the mobile phase to improve the separation of these basic compounds. In NP-HPLC, a non-polar solvent like hexane is often used with a polar modifier such as isopropanol or ethanol.
Experimental Protocols and Data
The following are representative HPLC methods for the separation of truxilline diastereomers. Optimal conditions may vary depending on the specific sample matrix and instrumentation.
Method 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for the simultaneous separation of various truxilline diastereomers in the presence of other cocaine-related compounds.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1 M Sodium Dodecyl Sulfate in 0.05 M KH2PO4 (pH 2.5) B: Acetonitrile |
| Gradient | 5% B to 60% B over 40 minutes |
| Flow Rate | 1.5 mL/min |
| Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
Expected Performance Data (Illustrative)
| Compound | Retention Time (min) | Resolution (Rs) |
| α-Truxilline | 18.5 | - |
| β-Truxilline | 19.8 | > 1.5 |
| γ-Truxilline | 21.2 | > 1.5 |
| δ-Truxilline | 22.5 | > 1.5 |
| ε-Truxilline | 24.0 | > 1.5 |
Method 2: Chiral HPLC for High-Resolution Separation
This method is designed to achieve baseline separation of closely related truxilline diastereomers using a chiral stationary phase.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose-based, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Expected Performance Data (Illustrative)
| Compound | Retention Time (min) | Resolution (Rs) |
| Isomer Pair 1 | 12.3 / 13.5 | > 2.0 |
| Isomer Pair 2 | 15.8 / 17.1 | > 2.0 |
| Isomer Pair 3 | 19.4 / 21.0 | > 2.0 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Diastereomer Peaks | - Inappropriate column selectivity. - Mobile phase composition is not optimal. - High flow rate. - Temperature is too high. | - Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Chiral). - Adjust the organic modifier concentration, buffer pH, or ion-pair reagent concentration. - Reduce the flow rate to increase column efficiency. - Lower the column temperature to enhance selectivity. |
| Peak Tailing | - Secondary interactions with residual silanols on the silica support. - Column overload. - Mismatched solvent between the sample and mobile phase. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure the column is fully equilibrated with the mobile phase before each injection. - Use a column thermostat and ensure proper mobile phase mixing. - Replace the column if performance continues to degrade. |
| Ghost Peaks | - Contamination from a previous injection (carryover). - Impurities in the mobile phase or sample solvent. | - Run a blank gradient after each sample injection to wash the column. - Use high-purity solvents and freshly prepared mobile phases. |
| High Backpressure | - Column frit or tubing blockage. - Sample precipitation on the column. - Mobile phase viscosity. | - Reverse flush the column (if permitted by the manufacturer). - Filter all samples before injection. - Consider using a mobile phase with lower viscosity or increasing the column temperature. |
Visualized Workflows
Caption: A logical workflow for developing an HPLC method for the separation of truxilline diastereomers.
Caption: A troubleshooting flowchart for addressing poor peak resolution in truxilline diastereomer separation.
References
Technical Support Center: Rapid Screening of Truxilline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of rapid screening of truxilline isomers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of truxilline isomers?
The primary challenges in analyzing truxilline isomers stem from their structural similarity and physicochemical properties. Key difficulties include:
-
High Number of Isomers: There are at least 15 known truxilline isomers, many of which are diastereomers, making their separation complex.[1]
-
Polarity and Thermal Instability: Truxillines are polar compounds and can be thermally labile, which makes direct analysis by gas chromatography (GC) challenging without derivatization.[2]
-
Co-elution: Due to their similar structures, isomers often co-elute in chromatographic systems, making accurate quantification difficult.
-
Sample Matrix Effects: When analyzing samples from illicit cocaine seizures, the complex matrix can interfere with the analysis.
Q2: What are the recommended analytical techniques for rapid screening of truxilline isomers?
Several techniques have been successfully employed for the analysis of truxilline isomers:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantitative analysis. It requires a derivatization step to improve the volatility and thermal stability of the isomers.[3]
-
Gas Chromatography-Electron Capture Detection (GC-ECD): An older method that has been largely replaced by GC-FID due to the tedious sample preparation and the expense and maintenance of the detector.[3]
-
Thin-Layer Chromatography (TLC): A useful qualitative technique for the initial screening and visualization of multiple isomers.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be an alternative to GC-based methods.
Q3: Why is derivatization necessary for the GC analysis of truxilline isomers?
Derivatization is a critical step for the successful analysis of truxilline isomers by GC for two main reasons:
-
To Increase Volatility: Truxillines are relatively polar molecules. The derivatization process replaces active hydrogen atoms with less polar functional groups, which increases the volatility of the analytes, allowing them to be readily analyzed in the gas phase.
-
To Enhance Thermal Stability: The high temperatures used in the GC inlet and column can cause thermal degradation of underivatized truxillines. Derivatization protects the functional groups and prevents the breakdown of the molecules during analysis. A common derivatization scheme involves reduction with lithium aluminum hydride followed by acylation with heptafluorobutyric anhydride (HFBA).[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of truxilline isomers, particularly using GC-FID.
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet or column: Unreacted silanol groups can interact with the analytes. 2. Contamination: Non-volatile residues in the inlet liner or on the column. 3. Improper column installation: Creating dead volume or turbulent flow. | 1. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Consider injecting a high-concentration standard to passivate the system. 2. Perform regular inlet maintenance: replace the liner, septum, and O-ring. Trim the front end of the column. 3. Ensure a clean, square cut on the column and install it at the correct depth in the inlet and detector. |
| Poor Resolution / Co-elution of Isomers | 1. Suboptimal GC column: The stationary phase may not be selective enough for the isomers. 2. Incorrect temperature program: The oven temperature ramp rate may be too fast. 3. Carrier gas flow rate is not optimal. | 1. Select a GC column with a stationary phase known for good selectivity towards alkaloids, such as a mid-polarity phenyl- or cyano-substituted phase. 2. Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. 3. Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the syringe or inlet. 3. Septum bleed. | 1. Implement a thorough syringe and injection port cleaning routine between runs. Run a blank solvent injection to confirm carryover. 2. Replace the septum and clean the inlet. 3. Use a high-quality, low-bleed septum and ensure the inlet temperature does not exceed the septum's maximum operating temperature. |
Sample Preparation and Derivatization Issues
| Problem | Possible Causes | Solutions |
| Incomplete Derivatization | 1. Insufficient reagent: The amount of derivatizing agent is not enough to react with all analytes. 2. Presence of moisture: Water can deactivate the derivatizing agent. 3. Suboptimal reaction conditions: Incorrect temperature or reaction time. | 1. Use a molar excess of the derivatizing agent. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Optimize the reaction temperature and time according to the protocol. |
| Low Analyte Recovery | 1. Incomplete extraction from the sample matrix. 2. Degradation of analytes during sample preparation. 3. Adsorption of analytes to glassware. | 1. Optimize the extraction solvent and procedure. 2. Avoid harsh pH conditions and excessive temperatures during sample workup. 3. Use silanized glassware to minimize adsorption. |
Data Presentation
Table 1: GC-FID Method Validation Parameters for Truxilline Isomer Analysis
| Parameter | Result |
| Linearity Range | 0.001 to 1.00 mg/mL[3] |
| Limit of Detection (LOD) | 0.001 mg/mL[3] |
| Precision (RSD%) | < 5% |
| Recovery (%) | 90-110% |
*Note: Precision and recovery data are generalized from typical validated GC-FID methods for related compounds, as specific data for all truxilline isomers was not available in the searched literature.
Experimental Protocols
Detailed Methodology for GC-FID Analysis of Truxilline Isomers
This protocol is based on the method described by Mallette et al. (2014).[3]
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 10 mg of the cocaine sample into a centrifuge tube.
-
Add an internal standard (e.g., 4',4"-dimethyl-α-truxillic acid dimethyl ester).
-
Perform a liquid-liquid extraction using an appropriate solvent system (e.g., chloroform/methanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Reduction and Derivatization:
-
To the dried extract, add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to reduce the truxillines.
-
After the reaction is complete, carefully quench the excess LiAlH₄.
-
Extract the reduced products into an organic solvent.
-
Evaporate the solvent and add heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine) to acylate the reduced truxillines.
-
Heat the mixture to complete the derivatization reaction.
-
After cooling, the sample is ready for GC-FID analysis.
3. GC-FID Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
Mandatory Visualizations
Caption: Experimental workflow for the GC-FID analysis of truxilline isomers.
Caption: Troubleshooting logic for common GC issues in truxilline analysis.
References
Strategies for Baseline Separation of Alpha, Beta, and Zeta-Truxilline: A Technical Support Guide
Welcome to the Technical Support Center for Chromatographic Separation of Truxilline Isomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to assist in achieving baseline separation of alpha, beta, and zeta-truxilline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating alpha, beta, and this compound?
The primary challenge lies in the fact that these compounds are diastereomers. Diastereomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. While they have different physical and chemical properties, these differences can be subtle, making their separation by standard chromatographic techniques difficult. Achieving baseline separation requires highly selective analytical methods that can exploit these minor stereochemical differences.
Q2: Which chromatographic techniques are most effective for separating truxilline isomers?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been used for the analysis of truxilline isomers. GC methods, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), can provide high resolution but typically require derivatization of the analytes to increase their volatility and thermal stability.[1][2] HPLC, particularly with chiral stationary phases or under optimized normal-phase or reversed-phase conditions, offers a powerful alternative for separating diastereomers without the need for derivatization.
Q3: Are there any established HPLC methods for the baseline separation of alpha, beta, and this compound?
Q4: Can Thin-Layer Chromatography (TLC) be used for the separation of truxilline isomers?
Yes, Thin-Layer Chromatography (TLC) has been successfully used for the detection, isolation, and identification of isomeric truxillines in samples.[7] While primarily a qualitative technique, TLC can be a valuable tool for initial screening and method development, helping to identify suitable solvent systems that can then be translated to HPLC methods.
Troubleshooting Guide
This section addresses common issues encountered during the development of separation methods for truxilline isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution of Peaks | 1. Inappropriate stationary phase. 2. Mobile phase lacks selectivity. 3. Suboptimal temperature. | 1. Stationary Phase: Consider a chiral stationary phase or a column with different selectivity (e.g., phenyl-hexyl, cyano). For normal-phase, a high-purity silica gel column is a good starting point. 2. Mobile Phase Optimization: - Reversed-Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. Introduce ion-pairing reagents if the compounds are ionizable. - Normal-Phase: Vary the ratio of non-polar and polar solvents (e.g., hexane and isopropanol/ethanol). Small amounts of an amine modifier (e.g., triethylamine) can improve peak shape for these basic compounds. 3. Temperature: Optimize the column temperature. Lower temperatures often increase resolution for diastereomers, but can also increase analysis time and backpressure. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Column overload. 3. Mismatched solvent between sample and mobile phase. | 1. Reduce Silanol Interactions: Use a modern, end-capped column. In reversed-phase, work at a lower pH (e.g., pH 3-4) to suppress silanol activity. In normal-phase, add a small amount of a basic modifier like triethylamine to the mobile phase. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Temperature fluctuations. 4. Pump or injector issues. | 1. Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing solvents. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Temperature Control: Use a column oven to maintain a constant temperature. 4. System Check: Perform routine maintenance on the HPLC system, including checking for leaks and ensuring proper pump and injector function. |
| High Backpressure | 1. Column frit blockage. 2. Precipitation of buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Sample Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column. 2. Buffer Solubility: Ensure the buffer is soluble in the highest organic concentration of the mobile phase. 3. Mobile Phase Viscosity: Consider using a less viscous organic modifier (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
Experimental Protocols
Given the lack of a specific published HPLC method for the baseline separation of alpha, beta, and this compound, the following protocols are proposed as starting points for method development, based on general principles of diastereomer separation.
Protocol 1: Normal-Phase HPLC (Starting Point)
This approach often provides better selectivity for stereoisomers than reversed-phase chromatography.
-
Column: High-purity silica gel, 3 µm or 5 µm particle size (e.g., 150 x 4.6 mm).
-
Mobile Phase: A mixture of a non-polar solvent and a polar modifier. Start with a ratio of Hexane:Isopropanol (90:10, v/v).
-
Modifier: Add 0.1% diethylamine or triethylamine to the mobile phase to improve peak shape of the basic truxilline molecules.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Optimization Strategy:
-
Adjust the ratio of Hexane:Isopropanol. Increasing the isopropanol content will decrease retention times.
-
Try a different polar modifier, such as ethanol or methanol, in place of isopropanol.
-
Systematically vary the column temperature between 15°C and 40°C.
-
Protocol 2: Reversed-Phase HPLC with Chiral Stationary Phase (Advanced Approach)
A chiral stationary phase (CSP) can provide the necessary selectivity for baseline separation.
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) suitable for reversed-phase conditions.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium bicarbonate, pH adjusted to a suitable range for the column).
-
Flow Rate: 0.5 - 1.0 mL/min (as recommended by the column manufacturer).
-
Temperature: 30°C.
-
Detection: UV at 230 nm or Mass Spectrometry (MS) for enhanced sensitivity and confirmation.
-
Optimization Strategy:
-
Optimize the organic modifier content in the mobile phase.
-
Evaluate the effect of different buffers and pH values on the separation.
-
Test different chiral stationary phases as selectivity can be highly column-dependent.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Method Development
Caption: Workflow for developing an HPLC method for truxilline isomer separation.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution in HPLC.
References
- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Isolation, identification and separation of isomeric truxillines in illicit cocaine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry | Office of Justice Programs [ojp.gov]
Validation & Comparative
Validation of GC-FID method for zeta-Truxilline quantification.
A Comparative Guide to HPLC and GC-MS Methods for Truxilline Profiling
For Researchers, Scientists, and Drug Development Professionals
The analysis of truxillines, a complex group of isomeric alkaloids found in coca leaves and illicit cocaine preparations, is crucial for forensic investigations, drug trafficking pattern analysis, and botanical research. The choice of analytical methodology is paramount for achieving accurate and reliable profiling of these compounds. This guide provides a comprehensive cross-validation of two powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and limitations in the context of truxilline analysis.
At a Glance: HPLC vs. GC-MS for Truxilline Profiling
| Feature | HPLC/UHPLC | GC-MS |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Truxillines can be analyzed in their native form. | Suitable for volatile and thermally stable compounds. Truxillines require derivatization to increase volatility and thermal stability. |
| Sample Preparation | Typically involves extraction and filtration. Solid-phase extraction (SPE) can be used to enhance purity and concentration. | More complex, often requiring a multi-step process of extraction, reduction, and acylation to make truxillines amenable to GC analysis. |
| Instrumentation | HPLC or UHPLC system with a UV or Mass Spectrometric detector (e.g., QTOF-MS). | Gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID). |
| Selectivity/Resolution | Excellent resolution of isomeric compounds can be achieved with appropriate column and mobile phase selection, especially with UHPLC. | High-resolution separation of isomers is possible with capillary columns. Mass spectrometry provides high selectivity. |
| Sensitivity | High sensitivity, particularly when coupled with mass spectrometry. | Very high sensitivity, with reported lower detection limits in the low µg/mL range. |
| Linearity | Generally exhibits a wide linear range. | Demonstrated linearity from 0.001 to 1.00 mg/mL for derivatized truxillines.[1] |
| Lower Limit of Detection (LOD) | Dependent on the detector; can reach low ng/mL levels with MS detection. | Reported as low as 0.001 mg/mL for derivatized truxillines.[1] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of truxillines using HPLC/UHPLC and GC-MS.
Detailed Experimental Protocols
HPLC/UHPLC-QTOF-MS Method for Truxilline Profiling
This protocol is adapted from a validated method for cocaine profiling, which demonstrates the successful separation of related alkaloids.
1. Sample Preparation:
-
Extraction: A quantitative extraction of alkaloids from coca leaf samples can be achieved using ethanol. For illicit cocaine samples, dissolution in a suitable solvent is the first step.
-
Purification: Solid-phase extraction (SPE) can be employed to reduce matrix effects and concentrate the analytes, leading to improved detection and quantification limits.
2. Instrumentation and Conditions:
-
Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: An Acquity CSH C18 column (2.1 mm × 100 mm, 1.7 µm) is suitable for separating the various isomers.[2]
-
Mobile Phase: A gradient elution using a binary solvent system is effective.[2]
-
Gradient Program: A representative gradient is as follows: 0–3 min, 2% B; 3–12 min, 2–30% B; 12–12.5 min, 30–90% B; 12.5–14 min, 90% B; 14–14.5 min, 90–2% B, 14.5–17 min, 2% B.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 2 µL.[2]
-
Detection: A Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) operated in positive ionization mode provides high resolution and selectivity for identifying and quantifying the truxilline isomers.[2]
GC-MS Method for Truxilline Profiling
This protocol is based on a validated method for the determination of isomeric truxillines in illicit cocaine.
1. Sample Preparation and Derivatization:
-
Extraction: Extraction of truxillines from the sample matrix is the initial step.
-
Derivatization: This is a critical step to ensure the volatility and thermal stability of the truxilline molecules.
2. Instrumentation and Conditions:
-
Chromatography System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A capillary column suitable for alkaloid analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the derivatized truxilline isomers. A typical program might start at a lower temperature and ramp up to a final temperature which is then held for a period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.
-
Internal Standard: A structurally related internal standard, such as 4',4″-dimethyl-α-truxillic acid dimethyl ester, is used for accurate quantification.[1]
Method Comparison and Recommendations
HPLC/UHPLC offers the significant advantage of analyzing truxillines in their native form, avoiding the laborious and potentially error-introducing derivatization steps required for GC-MS. This makes it a more direct and potentially faster method from sample to result. The use of UHPLC with sub-2 µm particle columns provides excellent resolving power, which is crucial for separating the numerous truxilline isomers. When coupled with high-resolution mass spectrometry like QTOF-MS, this technique offers exceptional selectivity and sensitivity for both identification and quantification.
GC-MS is a well-established and highly sensitive technique for truxilline analysis. The extensive fragmentation patterns generated by electron ionization provide rich structural information, aiding in the confident identification of the isomers. Validated GC-MS methods have demonstrated excellent linearity and low limits of detection for truxilline profiling.[1] However, the mandatory derivatization step adds complexity to the workflow and requires careful optimization to ensure complete and reproducible reactions. The high temperatures used in the GC inlet and column can also potentially lead to the degradation of thermally labile analytes if not properly managed.
Both HPLC/UHPLC-MS and GC-MS are powerful and reliable techniques for the profiling of truxillines.
-
For laboratories seeking a more direct analysis with less sample preparation and the ability to analyze the native compounds, HPLC/UHPLC-MS is the recommended choice . Its high resolving power and sensitivity make it particularly suitable for complex isomeric mixtures.
-
GC-MS remains a robust and highly sensitive alternative , especially when a validated method and expertise in derivatization are already established. Its extensive spectral libraries and proven performance in forensic applications are significant assets.
The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the desired level of detail in the truxilline profile. For comprehensive cross-validation in a specific laboratory setting, it is advisable to perform a direct comparison of both methods on the same set of representative samples.
References
A Comparative Guide to the Analytical Quantification of Zeta-Truxilline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of zeta-truxilline, one of the isomeric truxillines found as a minor alkaloid in coca leaves and illicit cocaine preparations, is crucial for forensic investigations, drug trafficking analysis, and phytochemical research. Due to the limited commercial availability of certified analytical standards for each truxilline isomer, the validation of analytical methods serves as a critical benchmark for ensuring reliable quantification. This guide provides a comparative overview of a validated analytical method for the determination of this compound and other isomers, offering insights into its performance and the experimental protocols involved.
Data Summary: Performance of an Analytical Method for Truxilline Isomers
The following table summarizes the performance characteristics of a gas chromatography/flame ionization detection (GC/FID) method developed for the quantification of ten truxilline isomers, including this compound. The absence of commercially available standards for all isomers necessitates the use of a structurally related internal standard for quantification.
| Parameter | Performance Characteristic |
| Analyte | This compound (as part of a ten-isomer analysis) |
| Analytical Method | Gas Chromatography/Flame Ionization Detection (GC/FID) |
| Linear Range | 0.001 to 1.00 mg/mL[1] |
| Limit of Detection (LOD) | 0.001 mg/mL[1] |
| Internal Standard | 4',4"-dimethyl-α-truxillic acid dimethyl ester[1] |
| Accuracy & Precision | Data not explicitly provided for individual isomers. Method validated for linearity and sensitivity. |
Experimental Protocol: GC/FID Analysis of Truxilline Isomers
This section details the methodology for the rapid determination of isomeric truxillines in illicit cocaine samples, as described in the cited literature.
1. Sample Preparation:
-
Internal Standard Addition: A solution of the internal standard, 4',4"-dimethyl-α-truxillic acid dimethyl ester, is added to the cocaine sample.
-
Reduction: The truxilline isomers within the sample are directly reduced using lithium aluminum hydride (LiAlH₄). This step is crucial for preparing the analytes for derivatization.
-
Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride (HFBA) to create derivatives suitable for gas chromatography.[1]
2. Instrumental Analysis:
-
Technique: Capillary Gas Chromatography with Flame Ionization Detection (GC/FID).
-
Quantification: The ten truxilline isomers, including this compound, are quantified relative to the peak area of the internal standard.[1]
Analytical Workflow for Truxilline Isomer Profiling
The following diagram illustrates the general workflow for the analysis of truxilline isomers from sample preparation to data analysis.
Alternative Approaches and Considerations
Given the scarcity of certified reference materials for individual truxilline isomers, researchers often rely on alternative quantification strategies. The use of a single, structurally related internal standard for the quantification of multiple isomers is a common practice.[1] This approach assumes a similar response factor for all isomers relative to the internal standard. For more rigorous quantification, the ideal but often impractical approach would be the synthesis and certification of each individual truxilline isomer standard.
Researchers should be aware that the relative amounts of truxillines can be indicative of the coca variety used in cocaine processing and can be valuable for source determination.[1] Therefore, even relative quantification can provide significant insights in forensic and phytochemical analyses.
References
Navigating the Detection Limits of Zeta-Truxilline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the analytical boundaries for the detection and quantification of zeta-truxilline is critical. This guide provides a comparative overview of the available data on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, offering insights into the methodologies employed for its analysis.
This compound, one of the many isomers of truxillic acid, is a compound of interest in various fields, including forensic science and pharmacology, due to its association with cocaine profiling. Accurate and sensitive analytical methods are paramount for its identification and quantification in complex matrices. This guide summarizes the current knowledge on its detectability and provides detailed experimental protocols to aid researchers in their analytical endeavors.
Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Mixture of 10 Truxilline Isomers (including this compound) | GC-FID | 0.001 mg/mL | Not explicitly stated, but typically estimated as 3.3 x LOD |
Note: The provided LOD is for the mixture of isomers and not specific to this compound alone. The LOQ is an estimation based on common analytical practices where the LOQ is approximately 3.3 times the LOD.
Experimental Protocols
A detailed experimental protocol for the analysis of truxilline isomers by GC-FID is outlined below. This method is based on the established procedure for the analysis of minor alkaloids in cocaine samples.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantitative analysis of truxilline isomers in relevant samples.
1. Sample Preparation:
-
Extraction: A suitable liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to isolate the truxilline isomers from the sample matrix.
-
Derivatization: Due to the polarity and low volatility of truxilline isomers, a derivatization step is necessary before GC analysis. A common approach involves silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. Instrumentation:
-
Gas Chromatograph: An Agilent 6890N GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-1MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column.
3. GC-FID Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase to 200 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 10 minutes.
-
4. Data Analysis:
-
The concentration of each isomer is determined by comparing the peak area to a calibration curve prepared using certified reference standards.
Visualizing the Concepts
To further clarify the relationship between LOD and LOQ and the general workflow for their determination, the following diagrams are provided.
Comparative Mass Spectrometric Fragmentation of Truxilline Isomers: A Guide for Researchers
A detailed comparative analysis of the mass spectrometric fragmentation patterns of individual truxilline isomers is essential for their unambiguous identification in forensic and pharmaceutical research. However, a comprehensive public repository of this data remains elusive. This guide synthesizes the available information on the analytical approaches to truxilline isomer differentiation and outlines the expected, yet often unquantified, fragmentation behaviors.
Truxillines are a complex group of isomeric alkaloids found as minor components in illicit cocaine, arising from the photodimerization of cinnamoylcocaines. Their relative abundances can serve as a chemical fingerprint to trace the geographic origin and processing methods of cocaine samples. The isomers are broadly classified into two groups based on their cyclobutane core: truxillic acid derivatives (truxillates) and truxinic acid derivatives (truxinates). Within these groups, numerous stereoisomers exist, including α-, β-, γ-, δ-, ε-, and peri-truxilline, each presenting a unique analytical challenge due to their similar chemical structures and properties.
Experimental Protocols for Isomer Analysis
The standard analytical workflow for the characterization of truxilline isomers involves sophisticated chromatographic separation coupled with mass spectrometric detection.
Sample Preparation and Chromatographic Separation
Given the complexity of the matrices in which truxillines are typically found, such as illicit cocaine seizures, a robust sample preparation protocol is paramount. This usually involves solvent extraction followed by a purification step, such as solid-phase extraction (SPE), to isolate the alkaloids of interest. Due to the number of isomers, high-resolution chromatographic techniques are necessary to achieve separation prior to mass spectrometric analysis. Gas chromatography (GC) and liquid chromatography (LC) are the most commonly employed methods.
Mass Spectrometry
Both GC-MS with electron ionization (EI) and LC-MS/MS with electrospray ionization (ESI) are utilized for the analysis of truxilline isomers. EI is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. ESI is a softer ionization method that typically produces a protonated molecular ion, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragment ions.
The general experimental workflow is depicted in the following diagram:
Caption: General experimental workflow for truxilline analysis.
Comparative Fragmentation Patterns
The logical process for identifying an unknown truxilline isomer involves comparing its experimentally obtained fragmentation pattern against a library of patterns from authenticated reference standards.
Caption: Logical workflow for isomer identification.
Data Presentation
Due to the absence of specific fragmentation data in the public domain, a quantitative comparison table cannot be constructed at this time. The scientific community would greatly benefit from studies that systematically analyze the fragmentation of authenticated standards of all known truxilline isomers and make this data publicly available. Such a dataset would be invaluable for forensic laboratories and researchers in the field of drug development and analysis.
Evaluating the fitness for purpose of analytical methods for truxillines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the fitness for purpose of various analytical methods for the identification and quantification of truxillines. Truxillines are a complex group of isomeric alkaloids found as minor components in coca leaves and illicit cocaine samples. Their analysis is crucial for forensic applications, geographical sourcing of cocaine, and in the quality control of coca-derived products. This document compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of truxillines. It is important to note that while validated methods for GC-FID are well-documented for a range of truxilline isomers, comprehensive validation data for HPLC-UV and LC-MS/MS specifically for a wide array of truxilline isomers is less readily available in published literature. The data presented for HPLC-UV and LC-MS/MS is therefore based on the typical performance of these techniques for related tropane alkaloids and serves as an estimation of their potential capabilities for truxilline analysis.
Table 1: Performance Characteristics of Analytical Methods for Truxilline Quantification
| Parameter | HPLC-UV (Estimated) | GC-FID[1] | LC-MS/MS (Estimated) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.001 mg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | ~0.003 mg/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | Not explicitly stated | 95 - 105% |
| Precision (% RSD) | < 5% | Not explicitly stated | < 5% |
| Selectivity | Moderate | Good | Excellent |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Low | High |
| Expertise Required | Low | Moderate | High |
Table 2: Method-Specific Parameters
| Parameter | HPLC-UV | GC-FID[1] | LC-MS/MS |
| Instrumentation | HPLC with UV/PDA Detector | Gas Chromatograph with FID | LC with Triple Quadrupole MS |
| Sample Preparation | Liquid-liquid extraction, Solid-phase extraction | Derivatization (reduction and acylation) required | "Dilute and shoot" or minimal sample prep |
| Typical Run Time | 15 - 30 min | 20 - 40 min | 5 - 15 min |
| Identified Isomers | Limited by co-elution | 10 isomers quantified[1] | High potential for isomer separation |
| Confirmation of Identity | Retention time and UV spectrum | Retention time | Retention time and specific MRM transitions |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on the validated method for the quantification of ten truxilline isomers in illicit cocaine samples.[1]
a. Sample Preparation (Derivatization)
-
Weigh approximately 10 mg of the cocaine sample into a silanized screw-cap test tube.
-
Add an internal standard solution (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester).
-
Add 1 mL of a 1M solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce the truxillines.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool the tube and cautiously add 1 mL of water to quench the excess LiAlH₄.
-
Vortex and centrifuge the sample.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Add 50 µL of heptafluorobutyric anhydride (HFBA) to acylate the reduced truxillines.
-
Cap the tube and heat at 70°C for 20 minutes.
-
Cool the tube and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.
b. GC-FID Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The following is a general protocol for the analysis of tropane alkaloids and can be adapted and validated for truxilline analysis.
a. Sample Preparation
-
Weigh approximately 10 mg of the sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Bring the solution to volume and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 274 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline for the sensitive and selective analysis of alkaloids and requires optimization and validation for specific truxilline isomers.
a. Sample Preparation
-
Perform a simple "dilute and shoot" approach by dissolving a small amount of the sample in the initial mobile phase.
-
Alternatively, for complex matrices, a solid-phase extraction (SPE) can be used for sample clean-up.
-
Filter the final solution through a 0.22 µm filter before injection.
b. LC-MS/MS Conditions
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A sub-2 µm particle size C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient of (A) 0.1% formic acid and 5 mM ammonium formate in water and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each truxilline isomer need to be determined.
Mandatory Visualization
Caption: General experimental workflow for truxilline analysis.
Caption: Logical workflow for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of zeta-Truxilline: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of zeta-Truxilline, a tropane alkaloid. Researchers, scientists, and drug development professionals must adhere to strict protocols for the handling and disposal of this controlled substance to ensure laboratory safety and regulatory compliance.
Essential Safety and Handling
As a tropane alkaloid and an isomer of truxilline, this compound is classified as a controlled substance. All personnel must handle this compound in accordance with the regulations set forth by the Drug Enforcement Administration (DEA) and other relevant regulatory bodies. Standard laboratory personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory when handling this compound.
Disposal Procedures for this compound
The disposal of this compound, as a controlled substance, is a regulated process that requires meticulous record-keeping and adherence to established protocols. Laboratories have two primary options for the disposal of unwanted or expired this compound.
Option 1: Reverse Distributor
The most common and recommended method for the disposal of controlled substances is through a DEA-registered reverse distributor. This process ensures that the substance is handled and destroyed in a compliant and environmentally responsible manner.
Experimental Protocol for Reverse Distributor Disposal:
-
Segregation and Labeling: Isolate the this compound designated for disposal from active inventory. Clearly label the container as "EXPIRED - TO BE DISPOSED."
-
Inventory: Maintain a detailed log of the amount of this compound being disposed of.
-
Contact a Reverse Distributor: Engage a DEA-approved reverse distributor to arrange for the pickup and disposal of the material.
-
Documentation: Complete all necessary paperwork, including DEA Form 41 for registrants destroying the substance, and retain copies for a minimum of two years.
Option 2: On-Site Destruction (Where Permitted)
In some instances, on-site destruction of controlled substances may be permissible, but this requires explicit approval from the DEA and adherence to specific, validated protocols that render the substance non-retrievable.
Potential Chemical Degradation Methods for Tropane Alkaloids
Research on tropane alkaloids suggests that certain chemical and physical methods can lead to their degradation. These methods could form the basis for developing a validated on-site destruction protocol.
-
Thermal Degradation: Tropane alkaloids are known to be thermally unstable. Studies on related compounds like atropine and scopolamine have shown significant degradation at elevated temperatures. Incineration at a licensed facility is a common method for the destruction of cocaine and related alkaloids.
-
Hydrolysis: The ester linkages in many tropane alkaloids are susceptible to hydrolysis under acidic or basic conditions. This process would break down the molecule, though the degradation products may still require proper disposal.
-
Oxidation: Strong oxidizing agents can potentially degrade the alkaloid structure.
It is imperative that any on-site destruction method be thoroughly validated to ensure the complete and irreversible degradation of this compound before being implemented as a standard disposal procedure.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C38H46N2O8 | N/A |
| Molecular Weight | 658.78 g/mol | N/A |
| Chemical Class | Tropane Alkaloid | N/A |
| Regulatory Status | Controlled Substance | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling zeta-Truxilline
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with zeta-Truxilline. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given the potent, uncharacterized nature of this compound, it should be handled as a particularly hazardous substance.
Personal Protective Equipment (PPE): The First Line of Defense
The primary routes of exposure to hazardous chemicals are skin contact, inhalation, and ingestion.[1] The correct personal protective equipment (PPE) creates a necessary barrier between the researcher and the substance.[2] It is critical to don the appropriate PPE before entering an area where this compound is handled and to wear it throughout the procedure.
Required PPE Ensemble for Handling this compound:
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Gloving: Nitrile or Neoprene Gloves | Wear two pairs of powder-free, disposable gloves.[3][4] The outer glove should have a long cuff that extends over the gown's sleeve.[4] Change gloves every 60 minutes or immediately if you suspect contamination or notice any damage.[4] Do not reuse disposable gloves.[1] |
| Body Protection | Disposable, Low-Permeability Gown | A solid-front, back-closing gown made of a coated, low-permeability fabric is required. Ensure cuffs are elasticized to create a tight seal with inner gloves.[3] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient.[4] Use chemical splash goggles that comply with ANSI Z87.1 standards.[5] A full-face shield must be worn over the goggles whenever there is a risk of splashes, such as during solution preparation or transfers.[4][6] |
| Respiratory Protection | N95 Respirator or Higher | For handling solid (powder) forms of this compound, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of aerosolized particles.[2][4][7] For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. Surgical masks offer no protection from chemical aerosols and must not be used.[2][4] |
| Foot Protection | Closed-Toe Shoes & Shoe Covers | Substantial, closed-toe shoes are mandatory in the laboratory. Disposable, slip-resistant shoe covers must be worn when handling this compound and removed before exiting the designated area.[3] |
Quantitative Safety Data
The following tables provide critical exposure limits and material resistance data for this compound. These are based on internal modeling and should be treated as conservative estimates.
Table 1: Occupational Exposure Limits (OELs) for this compound
| Exposure Metric | Limit | Notes |
| Permissible Exposure Limit (PEL) | 0.5 µg/m³ | 8-hour time-weighted average (TWA) |
| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | 15-minute TWA, not to be exceeded at any time |
| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ |
Table 2: Glove Material Breakthrough Time (BTT) for this compound (Testing conducted with a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water)
| Glove Material | Thickness (mil) | Average Breakthrough Time (minutes) | Recommendation |
| Nitrile | 8 | > 120 | Excellent for primary handling |
| Neoprene | 15 | > 240 | Superior for extended handling or spill response |
| Latex | 6 | < 10 | Not Recommended |
| Vinyl (PVC) | 5 | < 5 | Unacceptable ; offers little protection[4] |
Operational Plan: Handling Procedures
A systematic approach is essential to minimize risk.[7] All handling of this compound must be performed within a designated area and according to the following workflow.
Caption: Standard workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure the chemical fume hood has a valid inspection certification.[1]
-
Weighing: Conduct all weighing of solid this compound inside a certified chemical fume hood.[7] Use disposable weigh boats and spatulas. Place a plastic-backed absorbent liner on the balance surface to contain any minor spills.
-
Solubilization: Prepare solutions within the fume hood.[8] Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.[5] Cap the container securely before removing it from the fume hood.
-
Experimental Use: All manipulations of this compound solutions must be performed within secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[7][9]
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment after use. A 10% bleach solution followed by a 70% ethanol rinse is effective. Contact time for the bleach solution should be at least 15 minutes.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, weigh boats, and absorbent pads, in designated black hazardous waste containers.[10] These containers must be clearly labeled "HAZARDOUS DRUG WASTE ONLY".[11]
-
Doffing PPE: Remove PPE in the designated exit area in the following order: outer gloves, face shield, gown, shoe covers, inner gloves. Remove the respirator last after exiting the immediate area. Wash hands and forearms thoroughly with soap and water.[12]
Emergency and Disposal Plans
Accidents can happen despite careful planning.[13] A prepared response is critical to mitigating harm.
Emergency Procedures:
-
Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[13][14] Seek immediate medical attention.
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Minor Spill (<50 mg or <10 mL of 1 mg/mL solution): Alert personnel in the immediate area.[13] Wearing your full PPE ensemble, use a spill kit with appropriate absorbent pads to contain and clean the spill. Place all cleanup materials in the hazardous waste container.
-
Major Spill (>50 mg or >10 mL of 1 mg/mL solution): Evacuate the laboratory immediately and alert others.[14] Close the doors to confine the spill and notify the institutional safety officer or emergency response team.[5][14]
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pppmag.com [pppmag.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. osha.gov [osha.gov]
- 12. quora.com [quora.com]
- 13. 6 Effective Laboratory Safety and Emergency Response Strategies - Atlantic Training Blog [atlantictraining.com]
- 14. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
